BMS-690154

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S1802554
CAS No.
M.F
C23H25N4O9P
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-690154

Product Name

BMS-690154

Molecular Formula

C23H25N4O9P

Synonyms

BMS690154;NONE

BMS-690154 is a pan HER/VEGFR2 receptor tyrosine kinase inhibitor, which is a pyrrolotriazine-based compound and a pan inhibitor of receptor tyrosine kinases with potential antineoplastic activity. Pan HER/VEGFR2 receptor tyrosine kinase inhibitor BMS-690

Targets and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

BMS-690514 is a pyrrolotriazine-based small molecule that acts as a pan-inhibitor of receptor tyrosine kinases [1]. Its primary mechanism involves blocking the activity of:

  • Epidermal Growth Factor Receptor (EGFR/ErbB) Family: Potently inhibits HER1 (EGFR), HER2, and HER4 [2] [3].
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A critical mediator of angiogenesis [2].

By binding to these receptors, BMS-690514 halts the signaling cascades that drive tumor cell proliferation and survival, inhibits the process of angiogenesis (formation of new blood vessels to supply the tumor), and can directly induce tumor cell death [1]. This dual attack on both the tumor cells and their supporting environment gives it significant antitumor and antiangiogenic activities [3].

Quantitative Inhibition Profile

The table below summarizes the potency (IC50 values) of BMS-690514 against its primary kinase targets.

Target Kinase IC50 (nM) Primary Role in Cancer
EGFR (HER1) 5 [2] [3] Tumor cell proliferation and survival
HER2 19 - 20 [2] [3] Tumor cell proliferation and survival
VEGFR2 50 [2] [3] Angiogenesis (blood vessel formation)
Flt-3 110 [2] Hematologic malignancies
Lck 220 [2] T-cell signaling

Impact on Signaling Pathways and Cellular Processes

The inhibition of EGFR/HER and VEGFR2 receptors by BMS-690514 disrupts several critical downstream signaling pathways inside the cell, principally the MAPK, Akt, and JNK pathways [2] [3]. This disruption blocks signals for DNA synthesis and cell proliferation, leading to potent antitumor effects.

The diagram below illustrates how BMS-690514 simultaneously targets tumor proliferation and angiogenesis.

G cluster_tumor Tumor Cell Inhibition cluster_angiogenesis Angiogenesis Inhibition BMS BMS-690514 EGFR EGFR/HER Receptors BMS->EGFR VEGFR2 VEGFR2 Receptor BMS->VEGFR2 Prolif Proliferation & Survival (MAPK, Akt, JNK pathways) EGFR->Prolif Apoptosis Induction of Tumor Cell Death Prolif->Apoptosis Angio Endothelial Cell Migration & Proliferation VEGFR2->Angio Vessel Tumor Blood Vessel Formation (Angiogenesis) Angio->Vessel

Key Experimental Findings

Preclinical studies provide evidence for the efficacy of BMS-690514:

  • In Vitro (Cell-based assays): The compound is highly effective against non-small cell lung cancer (NSCLC) cell lines with specific EGFR mutations (exon 19 deletion) and tumor cell lines with HER2 gene amplification (breast and gastric cancers), inhibiting their proliferation at low nanomolar concentrations (IC50 values of 2-60 nM) [3].
  • In Vivo (Animal models): BMS-690514 demonstrates efficacy in a broad spectrum of human tumor xenograft models grown in mice. At well-tolerated doses, it inhibits both tumor cell proliferation and tumor blood flow [3].

Preclinical Pharmacokinetics

BMS-690514 shows good oral bioavailability in mice (78%) and rats (100%), though it is lower in monkeys (8%) and dogs (29%) [3]. It is metabolized through multiple pathways, including P450-mediated oxidation and glucuronidation [3]. A notable characteristic is its ability to cross the blood-brain barrier, with a brain-to-plasma ratio of approximately 1 in rats [3].

Conclusion

References

Mechanism of Action and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

BMS-690514 is a pyrrolotriazine-based small molecule that acts as a potent, oral inhibitor of several receptor tyrosine kinases, combining anti-tumor and anti-angiogenic activity [1] [2].

Table 1: Key Target Profile of BMS-690514

Target IC50 (nM) Primary Function / Relevance
EGFR (HER1) 5 [2] Cell proliferation and survival [3] [2].
HER2 20 [2] Cell proliferation and survival; overexpressed in some cancers [4] [2].
HER4 60 [2] Cell proliferation and survival [2].
VEGFR1-3 25-50 (range) [2] Angiogenesis and lymphangiogenesis [3] [2].
Flt-3, Lck Targeted [2] Additional kinases inhibited [2].

This multi-target mechanism disrupts critical pathways in both tumor cells and the tumor microenvironment. The diagram below illustrates how BMS-690514 simultaneously inhibits tumor cell proliferation and angiogenesis.

G cluster_tumor Tumor Cell cluster_vasculature Vasculature (Endothelial Cell) BMS BMS-690514 HER HER Family Receptors (EGFR/HER1, HER2, HER4) BMS->HER VEGFR VEGFR1, VEGFR2, VEGFR3 BMS->VEGFR PI3K PI3K/Akt Pathway HER->PI3K MAPK RAS/MEK/MAPK Pathway HER->MAPK Survival ↑ Cell Survival ↑ Proliferation PI3K->Survival MAPK->Survival Angio Angiogenesis & Lymphangiogenesis VEGFR->Angio

Preclinical Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) properties of BMS-690514 have been characterized in several preclinical models [3] [2].

Table 2: Preclinical Pharmacokinetic Overview

Parameter Findings
Oral Bioavailability Mouse: ~78%; Rat: ~100%; Dog: 29%; Monkey: 8% [3] [2]. Low monkey bioavailability attributed to high systemic clearance [3].
Blood-Brain Barrier Demonstrated penetration with a brain-to-plasma ratio of approximately 1:1 [3] [2].
In Vitro Metabolism (Human) Primarily by CYP2D6 and CYP3A4 enzymes. Also undergoes direct glucuronidation [3].
Caco-2 Permeability Intermediate range; moderate potential to be a P-glycoprotein (P-gp) substrate [3].
Projected Human Dose 100-200 mg, once daily (QD), based on efficacious AUC in nude mice and predicted human PK [3].

Experimental Protocols and Models

Here are summaries of key experimental methodologies used to characterize BMS-690514.

1. In Vitro Cell Proliferation Assay [2]

  • Purpose: To determine the potency of BMS-690514 in inhibiting the growth of various human tumor cell lines.
  • Methodology: Tumor cell lines (e.g., HCC827, AU565, BT474) are cultured and treated with a range of BMS-690514 concentrations. After a defined incubation period (e.g., 3-5 days), cell viability is measured using a standard metric like MTT or WST-1. The IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

2. In Vivo Efficacy Study in Xenograft Models [2]

  • Purpose: To evaluate the antitumor activity of BMS-690514 in living organisms.
  • Methodology:
    • Immunodeficient (nude) mice are implanted with human tumor cells or fragments.
    • Once tumors are established, mice are randomized into treatment groups.
    • BMS-690514 is administered daily by oral gavage at various doses (e.g., 30, 60, 100 mg/kg).
    • Control groups receive the vehicle only.
    • Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
    • The study endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.

3. In Vitro Cytochrome P450 (CYP) Inhibition Assay [3]

  • Purpose: To identify which human CYP enzymes are involved in the metabolic clearance of BMS-690514.
  • Methodology: BMS-690514 is incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) or pooled human liver microsomes, along with a CYP-specific substrate and necessary cofactors. The rate of metabolite formation from the substrate is measured in the presence and absence of BMS-690514. A significant decrease in metabolite formation indicates inhibition of that specific CYP enzyme.

Key Research Considerations

  • Drug-Drug Interaction Potential: As BMS-690514 is metabolized by CYP3A4 and CYP2D6, co-administration with strong inducers or inhibitors of these enzymes could alter its exposure. However, one analysis suggested a low likelihood of clinically relevant interactions at the anticipated 200 mg dose [5].
  • Influence of the Microenvironment: Research on other HER2-targeting agents shows that cellular responses can be significantly different in 3D culture models versus 2D monolayers, impacting pathway activation and drug efficacy [6]. This highlights the importance of using physiologically relevant models.
  • Compound Status: Be aware that BMS-690514 is an investigational compound and has not been approved for clinical use [7]. The information provided is from preclinical studies.

References

BMS-690154 EGFR HER2 HER4 inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Core Compound Profile

Table 1: Basic Profile of BMS-690514

Attribute Description
Chemical Name (3R,4R)-4-amino-1-({4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)piperidin-3-ol [1]
Molecular Formula C19H24N6O2 [1] [2]
Molecular Weight 368.44 g/mol [2]
CAS Number 859853-30-8 [1] [2]
Mechanism of Action Potent, reversible inhibitor of EGFR (HER1), HER2, HER4, and VEGFR-1, -2, -3 [3] [2] [4]
Developmental Status Investigational; Phase IIa clinical trials completed [3] [1]

Mechanism of Action and Signaling Pathways

BMS-690514 is a targeted therapy that concurrently inhibits the ErbB (EGFR/HER) and VEGF receptor families, disrupting critical pathways for cancer cell survival and tumor angiogenesis [3] [4]. The diagram below illustrates the signaling pathways disrupted by BMS-690514.

G cluster_external cluster_receptors cluster_intracellular Ligands EGF Family Ligands EGFR EGFR/HER Receptors Ligands->EGFR VEGF VEGF Ligands VEGFR VEGFR-1, -2, -3 VEGF->VEGFR DownstreamEGFR Downstream Signaling (MAPK, Akt, JNK pathways) EGFR->DownstreamEGFR DownstreamVEGF Downstream Signaling (Endothelial Cell Activation) VEGFR->DownstreamVEGF BiologicalEffects Biological Effects • Tumor Cell Proliferation • Cell Survival • Angiogenesis • Metastasis DownstreamEGFR->BiologicalEffects DownstreamVEGF->BiologicalEffects BMS690514 BMS-690514 Inhibition BMS690514->EGFR BMS690514->VEGFR

BMS-690514 inhibits EGFR/HER and VEGFR signaling pathways, blocking tumor growth and angiogenesis.

Preclinical Pharmacokinetics and Metabolism

Table 2: Preclinical ADME Properties of BMS-690514 [5] [6]

Property Findings
Oral Bioavailability Mouse: ~78%, Rat: ~100%, Dog: ~29%, Monkey: ~8%
Predicted Human Bioavailability Good
Key Metabolizing Enzymes CYP2D6, CYP3A4, UGTs (Glucuronidation)
Caco-2 Permeability Intermediate; moderate potential P-gp substrate
Blood-Brain Barrier Penetration Yes (Brain-to-plasma ratio ~1:1)
Projected Human Efficacious Dose 100 mg to 200 mg, once daily

Clinical Trial Data

A Phase I-IIa study established the maximum tolerated dose (MTD) at 200 mg taken once daily [3]. The Phase IIa portion evaluated this dose in 62 patients with advanced NSCLC, split into two groups: erlotinib-naïve (Cohort A) and erlotinib-resistant (Cohort B) [3].

Table 3: Phase IIa Clinical Efficacy in NSCLC [3]

Cohort Patient Population Disease Control Rate (≥4 months) Objective Response Rate
Cohort A Erlotinib-naïve 43.3% 3.3%
Cohort B Erlotinib-resistant 22.6% 3.2%

The most frequent treatment-related adverse events were diarrhea and acneiform rash [3]. BMS-690514 also showed activity against specific EGFR mutations, with disease control in 70% of patients with EGFR mutations (including the T790M resistance mutation) compared to 29% in patients with wild-type EGFR [3].

Experimental Protocols for Key Assays

In Vitro Metabolism Studies using Human Liver Microsomes (HLM)

  • Purpose: To identify primary metabolic pathways and cytochrome P450 enzymes involved in BMS-690514 clearance [5] [6].
  • Methodology:
    • Incubation Setup: Incubate BMS-690514 (e.g., 1-10 µM) with pooled HLM, an NADPH-generating system, and MgCl2 in phosphate buffer.
    • Reaction Termination: Stop reactions at predetermined times with acetonitrile.
    • Chemical Inhibition: Use specific chemical inhibitors or recombinant CYP enzymes to identify contributions of individual CYP isoforms.
    • Analysis: Use LC-MS/MS to quantify parent drug loss and metabolite formation.

In Vitro Kinase Inhibition Assay

  • Purpose: To determine the half-maximal inhibitory concentration (IC50) against various kinase targets [2].
  • Methodology:
    • Reaction Setup: Incubate the purified kinase domain with ATP and a specific substrate in the presence of a serial dilution of BMS-690514.
    • Detection: Use a time-resolved fluorescence resonance energy transfer or scintillation proximity assay to measure phosphorylated product formation.
    • Data Analysis: Fit dose-response data to a four-parameter logistic model to calculate IC50 values. Reported IC50s include 5 nM for HER1 and 19 nM for HER2 [2].

Research Implications and Context

BMS-690514 represents the strategic approach of vertical pathway inhibition or targeting parallel resistance pathways, distinct from first-generation EGFR TKIs like erlotinib and gefitinib [7]. Its ability to inhibit VEGFRs simultaneously aims to suppress tumor angiogenesis, potentially overcoming and preventing resistance [3] [4].

References

BMS-690154 kinase inhibition profile

Author: Smolecule Technical Support Team. Date: February 2026

Core Kinase Inhibition Profile

The following table summarizes the primary kinase targets of BMS-690514 and their respective half-maximal inhibitory concentration (IC50) values, which represent the potency of the inhibitor [1] [2].

Kinase Target IC50 Value (nM) Primary Role in Cancer
EGFR (HER1/ErbB-1) 5 nM [1] Tumor cell proliferation and survival [1] [2]
HER2 (ErbB-2) 19-20 nM [1] [2] Tumor cell proliferation and survival [1]
HER4 (ErbB-4) 60 nM [1] Tumor cell proliferation and survival [1]
VEGFR2 50 nM [1] Angiogenesis (formation of new blood vessels) [1]
VEGFR1 25-50 nM [1] Angiogenesis [1]
VEGFR3 25-50 nM [1] Lymphangiogenesis [1]
Flt-3 110 nM [1] Involved in hematopoietic cancers [1]
Lck 220 nM [1] T-cell signaling [1]

Key Experimental Data and Protocols

The activity profile of BMS-690514 was established through standardized in vitro and in vivo experiments.

In Vitro Cellular Assays
  • Proliferation Assays: Antitumor activity was determined by measuring the inhibition of cell proliferation in a panel of human tumor cell lines. The protocol involves treating cells with serial dilutions of BMS-690514 for a set duration, often 72-96 hours. Cell viability is then measured using metrics like ATP levels. Key findings showed that non-small cell lung cancer (NSCLC) cell lines with EGFR exon 19 deletions were highly sensitive, with IC50 values ranging from 2 to 35 nM. Breast and gastric cancer cell lines with HER2 gene amplification were also highly sensitive, with IC50 values of 20 to 60 nM [1].
  • Kinase Selectivity Profiling: To confirm selectivity, BMS-690514 was screened against large panels of kinases (e.g., 337-384 kinases) using competition binding assays or enzymatic assays with radiolabeled ATP. These studies confirmed that BMS-690514 is a potent inhibitor of the stated targets without significant off-target activity against a broad range of other kinases [3].
In Vivo Efficacy Models
  • Xenograft Models: The compound's efficacy was evaluated in immunodeficient mice implanted with human tumor xenografts. Mice were treated orally with BMS-690514 once daily. Tumor volume was measured regularly and compared to untreated control groups. BMS-690514 demonstrated dose-dependent efficacy in a broad spectrum of tumor models, including those dependent on EGFR or HER2 signaling. At efficacious doses, it inhibited both tumor cell proliferation and tumor blood flow [1].
  • Pharmacodynamic Biomarker Analysis: To confirm target engagement in vivo, tumor and plasma samples were analyzed for biomarkers. Key assays included:
    • Measurement of soluble VEGFR2 (sVEGFR2) in plasma via ELISA, which decreases with VEGFR inhibition [4].
    • Tumor metabolism imaging using 18F-FDG PET scans to assess changes in tumor metabolic activity after treatment [4].

Clinical Trial Summary

Early-phase clinical trials translated these preclinical findings into human patients, primarily focusing on those with advanced or metastatic solid tumors, including NSCLC.

G cluster_PhaseI Phase I (n=28) cluster_PhaseIIa Phase IIa (n=62) Preclinical Preclinical PhaseI PhaseI Preclinical->PhaseI MTD guided PhaseIIa PhaseIIa PhaseI->PhaseIIa MTD=200mg A1 Dose Escalation PhaseI->A1 B1 Cohort A: Erlotinib-naïve PhaseIIa->B1 A2 MTD Determination A1->A2 A3 PK/PD Profiling A2->A3 B3 Efficacy & Safety B1->B3 B2 Cohort B: Erlotinib-resistant B2->B3

Clinical Development Path of BMS-690514

  • Maximum Tolerated Dose (MTD): 200 mg taken orally once daily [5] [4].
  • Primary Safety Profile: The most frequent treatment-related adverse events were diarrhea and acneiform rash. These were generally manageable, though diarrhea was a dose-limiting toxicity that led to treatment discontinuation in some patients [5].
  • Efficacy Signals: In the Phase IIa study of NSCLC patients:
    • Erlotinib-naïve patients (Cohort A): Disease control rate (≥4 months) was 43.3%, with an objective response rate of 3.3% [5].
    • Erlotinib-resistant patients (Cohort B): Disease control rate was 22.6%, with an objective response rate of 3.2% [5].
    • Activity was notably higher in patients with sensitizing EGFR mutations, including those with the T790M resistance mutation [5].

Mechanism of Action and Signaling Pathways

BMS-690514's multi-targeted design aims to overcome the limitations of single-target agents by concurrently disrupting two critical cancer-promoting processes.

G cluster_HER ErbB/HER Receptor Pathway cluster_VEGFR VEGFR Pathway BMS BMS HER EGFR/HER1, HER2, HER4 BMS->HER Inhibits VEGFR VEGFR1, VEGFR2, VEGFR3 BMS->VEGFR Inhibits Proliferation Tumor Cell Proliferation & Survival HER->Proliferation Stimulates Angio Angiogenesis & Lymphangiogenesis VEGFR->Angio Stimulates

Dual Pathway Inhibition by BMS-690514

  • Inhibition of ErbB/HER Signaling: By reversibly binding to and inhibiting EGFR, HER2, and HER4, BMS-690514 blocks the receptor auto-phosphorylation and subsequent activation of key downstream signaling cascades, including the MAPK and Akt pathways. This inhibition halts the proliferation and survival signals that tumor cells depend on [1] [2].
  • Inhibition of VEGFR Signaling: By targeting VEGFRs 1-3, BMS-690514 disrupts the signaling that drives the formation of new tumor vasculature (angiogenesis) and lymphatic vessels (lymphangiogenesis). This "anti-angiogenic" effect starves the tumor of oxygen and nutrients [1] [4].

References

Compound Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

BMS-690514 is a pyrrolotriazine-based compound that functions as a multi-targeted receptor tyrosine kinase inhibitor. Its primary mechanism involves disrupting critical signaling pathways for tumor growth and angiogenesis [1] [2].

  • Target Profile: It potently inhibits Human Epidermal Growth Factor Receptors and Vascular Endothelial Growth Factor Receptor 2 [3] [1] [2].
  • Primary Targets: HER1 (EGFR), HER2, HER4, and VEGFR2 [3] [1].
  • Secondary Targets: Also shows significant potency against VEGFR1, VEGFR3, Flt-3, and Lck, though with higher IC50 values [1].

The diagram below illustrates the signaling pathways inhibited by BMS-690514 and its overall mechanism of action.

G cluster_tumor Tumor Cell cluster_vasculature Vasculature / Endothelial Cell extracellular Extracellular Space EGFR EGFR/HER1 (IC₅₀ = 5 nM) extracellular->EGFR EGF Ligand HER2 HER2 (IC₅₀ = 19 nM) extracellular->HER2 Growth Factor VEGFR2 VEGFR2 (IC₅₀ = 50 nM) extracellular->VEGFR2 VEGF Ligand membrane Cell Membrane intracellular Intracellular Space nucleus Nucleus cascade1 Kinase Cascade (MAPK, Akt, JNK) EGFR->cascade1 Autophosphorylation HER2->cascade1 Autophosphorylation angiogenesis Angiogenesis VEGFR2->angiogenesis VEGF Signaling BMS690514 BMS-690514 BMS690514->EGFR Inhibits BMS690514->HER2 Inhibits BMS690514->VEGFR2 Inhibits TF Transcription Factors cascade1->TF proliferation Tumor Cell Proliferation TF->proliferation TF->angiogenesis

Inhibition of EGFR/HER and VEGFR2 signaling pathways by BMS-690514, disrupting tumor proliferation and angiogenesis.

Preclinical Pharmacokinetic & ADME Profile

The table below summarizes key quantitative data from in vivo and in vitro studies that characterize the absorption, distribution, metabolism, and excretion (ADME) properties of BMS-690514 [3] [4].

Parameter Species Value Experimental System / Notes
Oral Bioavailability Mouse 78% In vivo pharmacokinetic study [3]
Rat ~100% In vivo pharmacokinetic study [3]
Dog 29% In vivo pharmacokinetic study [3]
Monkey 8% In vivo pharmacokinetic study; low due to high systemic clearance [3]
Systemic Clearance Monkey High Consistent with prediction from in vitro monkey liver microsomes [3]
Brain-to-Plasma Ratio Mouse ~1 In vivo study, indicating good blood-brain barrier penetration [3]
Caco-2 Permeability In vitro Intermediate Cell-based assay [3]
P-gp Substrate Potential In vitro Moderate Caco-2 cell assay [3]
Major Metabolizing Enzymes Human CYP2D6, CYP3A4, UGTs Recombinant human CYP enzymes and human liver microsomes; also direct glucuronidation observed [3]
Predicted Human Efficacious Dose Human 100 - 200 mg QD Projection based on efficacious AUC in nude mice and predicted human PK [3]

Detailed Experimental Protocols

The preclinical data was generated using standardized and well-accepted in vitro and in vivo experimental methodologies.

In Vitro Metabolism Studies
  • Enzyme Reaction Phenotyping: Incubations of BMS-690514 were conducted with a panel of recombinant human cytochrome P450 (CYP) enzymes and human liver microsomes. The metabolite formation profile was analyzed using techniques like HPLC and LC/MS/MS to identify which specific CYP enzymes (primarily CYP2D6 and CYP3A4) are responsible for the oxidative metabolism of the compound [3].
  • Glucuronidation Assessment: Human hepatocytes were used to study phase II metabolism. The formation of glucuronide conjugates was monitored, confirming that direct glucuronidation is a relevant metabolic pathway for BMS-690514 alongside oxidative metabolism [3].
  • Permeability and P-gp Interaction: The Caco-2 cell line, a model of human intestinal epithelium, was used. The transport of BMS-690514 across the cell monolayer was measured to determine its permeability and to assess if it is a substrate for the P-glycoprotein (P-gp) efflux transporter [3].
In Vivo Pharmacokinetic Studies
  • Study Design: Preclinical species (mice, rats, dogs, monkeys) were administered BMS-690514 both intravenously (IV) and orally (PO). Blood samples were collected at multiple time points post-dose to determine plasma concentration-time profiles [3].
  • Bioavailability Calculation: Oral bioavailability (F) was calculated as (AUC_po × Dose_iv) / (AUC_iv × Dose_po) × 100%, where AUC is the area under the plasma concentration-time curve. Systemic clearance was determined from the IV dose divided by the AUC_iv [3].
  • Brain Penetration Assessment: Following drug administration to mice, both plasma and brain tissue were collected. The concentration of BMS-690514 in the brain was measured and compared to the plasma concentration to calculate the brain-to-plasma ratio [3].

The workflow for these preclinical studies is summarized in the following diagram.

G start Preclinical ADME Assessment in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo data_int Data Integration & Human Prediction in_vitro->data_int metab Metabolism Reaction Phenotyping in_vitro->metab perm Caco-2 Permeability & P-gp Substrate Assessment in_vitro->perm in_vivo->data_int pk Pharmacokinetics (IV & Oral Dosing) in_vivo->pk brain Brain Penetration (Brain-to-Plasma Ratio) in_vivo->brain efficacy Efficacious AUC in Nude Mouse Model data_int->efficacy prediction Projected Human Efficacious Dose: 100-200 mg QD data_int->prediction enzyme Major Enzymes: CYP3A4, CYP2D6, UGTs metab->enzyme bioavailability Key Metrics: Bioavailability, Clearance pk->bioavailability

Integrated workflow for preclinical ADME and efficacy studies of BMS-690514.

Key Research Implications for Drug Development

The preclinical profile of BMS-690514 provided critical insights that guided its potential clinical development.

  • Promising Oral Bioavailability: The data predicted good oral bioavailability in humans, supporting its development as an oral oncologic therapy [3] [4].
  • Metabolism and Drug-Drug Interactions: Metabolism by multiple pathways (CYP450 and glucuronidation) suggests a low risk of clinically relevant drug-drug interactions due to the lack of reliance on a single enzyme, though co-administration with strong CYP3A4 inhibitors like ketoconazole requires monitoring [4].
  • Central Nervous System Activity: The ability to cross the blood-brain barrier (brain-to-plasma ratio ~1) indicates potential utility for treating central nervous system tumors or brain metastases [3].
  • Dual Antitumor Mechanism: By simultaneously inhibiting EGFR/HER and VEGFR2, BMS-690514 targets both the tumor cell proliferation and the tumor-associated angiogenesis, providing a multifaceted attack on solid tumors [2] [4].

References

BMS-690154 metabolic pathways oxidation glucuronidation

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of BMS-690514

BMS-690514 is an oral inhibitor targeting ErbB (EGFR, HER2, HER4) and Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, 3), developed as a treatment for non-small-cell lung cancer and metastatic breast cancer [1] [2].

After a single 200-mg oral dose administered to humans, BMS-690514 was rapidly absorbed (median T~max~ of 0.5 hours). The absorbed fraction was estimated to be between 50% and 68%. The drug was extensively metabolized, with less than 28% of the administered dose recovered as the parent compound in excreta, indicating a high metabolic clearance [1].

The primary metabolic pathways involve multiple oxidation reactions and direct glucuronidation. The main circulating metabolites identified were [1]:

  • M1: A hydroxylated rearrangement product of the parent molecule.
  • M6: A direct ether glucuronide of the parent molecule.
  • Several secondary glucuronide conjugates.

The study concluded that none of these circulating metabolites are expected to contribute significantly to the drug's pharmacological activity [1].

Quantitative Disposition Data

The table below summarizes the recovery of drug-related radioactivity after oral administration of [(14)C]BMS-690514 [1].

Matrix Mean Recovery (% of Administered Dose)
Feces ~50%
Urine ~34%
Bile (collected from a subset of subjects) ~16%
Total Recovery ~84-100%

The parent drug, BMS-690514, accounted for ≤7.9% of the total plasma radioactivity (as measured by AUC), confirming that the majority of the circulating material was composed of metabolites [1].

Experimental Methodology

The following details the key methodological aspects from the clinical study [1]:

  • Study Design: A clinical trial involving nine healthy male subjects. Six subjects (Group 1) provided urine, feces, and plasma. Three subjects (Group 2) provided bile samples in addition to the other matrices.
  • Dosing and Sample Collection: Subjects received a single 200-mg oral dose of [(14)C]BMS-690514. Biological samples (urine, feces, plasma, bile) were collected for up to 12 days post-dose.
  • Analytical Techniques: The concentrations of BMS-690514 and its metabolites were determined using radiochromatographic methods (likely involving HPLC combined with radiometric detection). Metabolite structures were identified using techniques such as LC/MS/MS and NMR, as referenced in related preclinical studies [2].
  • Metabolite Profiling: The metabolites in plasma, urine, feces, and bile were profiled to identify and quantify the various oxidative and glucuronidated species.

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic fate and excretion routes of BMS-690514 in humans, based on the study data.

BMS_Metabolism BMS BMS-690514 (Oral Dose) Oxidation Oxidation (Multiple Routes) BMS->Oxidation Glucuronidation Direct Glucuronidation BMS->Glucuronidation M1 Metabolite M1 (Hydroxylated) Oxidation->M1 M6 Metabolite M6 (Ether Gluronide) Glucuronidation->M6 Other_Gluc Secondary Glucuronides M1->Other_Gluc further metabolism Circulation Systemic Circulation M1->Circulation M6->Circulation Other_Gluc->Circulation Feces Feces (~50% of Dose) Circulation->Feces  Biliary Excretion Urine Urine (~34% of Dose) Circulation->Urine Bile Bile (~16% of Dose) Circulation->Bile

Overview of BMS-690514 metabolism and excretion in humans.

Conclusion

References

BMS-690154 receptor tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

BMS-690154 Profile and Related Compound

The table below summarizes the available information on this compound and its relation to the investigational drug BMS-690514.

Attribute This compound BMS-690514 (Related Compound)
Drug Type Pyrrolotriazine-based small molecule [1] Pyrrolotriazine-based small molecule [2]
Mechanism of Action Pan-inhibitor of receptor tyrosine kinases; binds to HER1, HER2, and VEGFR-2 [1] Oral inhibitor of EGFR/HER1, HER2, HER4, and VEGFR-1, -2, -3 [3]
Primary Target HER1 (EGFR), HER2, VEGFR-2 [1] EGFR, VEGFR-1/-2/-3, HER2, HER4 [3]
Indication Potential antineoplastic activity [1] Investigated for advanced solid tumours, NSCLC, and breast cancer [3] [2]
Development Status No data from search results Phase I-IIa clinical trials completed [3]
Key Quantitative Data No quantitative data available MTD: 200 mg daily [3]. Disease control rate: 43.3% (erlotinib-naïve NSCLC), 22.6% (erlotinib-resistant NSCLC) [3]

Experimental and Clinical Data for BMS-690514

Since information on this compound is sparse, the data for BMS-690514 from a Phase I-IIa clinical trial provides insight into this class of drugs [3].

  • Clinical Trial Design: The study was designed to identify the maximum tolerated dose (MTD) and assess the safety and antitumour activity of BMS-690514 in patients with advanced or metastatic solid tumours. The Phase IIa part focused on patients with advanced non-small cell lung cancer (NSCLC), both erlotinib-naïve and erlotinib-resistant [3].
  • Key Findings: The MTD was determined to be 200 mg administered once daily. The most frequent treatment-related adverse events were diarrhoea and acneiform rash. The study concluded that BMS-690514 has a manageable safety profile and shows antitumour activity in NSCLC patients, including those with EGFR mutations that confer resistance to erlotinib [3].

Mechanism of Action and Signaling Pathway

The multi-targeted mechanism of these compounds simultaneously inhibits pathways critical for tumour growth (via EGFR/HER) and vascularisation (via VEGFR). The following diagram illustrates the core signaling pathways that this compound and BMS-690514 are designed to inhibit.

g cluster_1 Receptor Tyrosine Kinases (RTKs) cluster_2 Inhibited Downstream Signaling Growth Factor Growth Factor EGFR EGFR/HER1 Growth Factor->EGFR HER2 HER2 Growth Factor->HER2 HER4 HER4 Growth Factor->HER4 VEGFR VEGFR-1/2/3 Growth Factor->VEGFR Cell Proliferation Cell Proliferation EGFR->Cell Proliferation Cell Survival Cell Survival EGFR->Cell Survival HER2->Cell Proliferation HER2->Cell Survival HER4->Cell Proliferation HER4->Cell Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis This compound/514 This compound/514 This compound/514->EGFR Inhibits This compound/514->HER2 Inhibits This compound/514->HER4 Inhibits This compound/514->VEGFR Inhibits

Core signaling pathways inhibited by this compound and BMS-690514

Suggestions for Further Research

The publicly available information on this compound is very limited. To conduct a more in-depth investigation, consider these approaches:

  • Refine Your Search: The development code This compound might be a distinct compound from BMS-690514, or it could be an earlier code that was later standardized. Searching for both terms may yield more complete information.
  • Consult Specialized Databases: For comprehensive data on investigational drugs, access specialized databases like Thomson Reuters Cortellis, Citeline, or Integrity. These are standard tools for drug development professionals but are often subscription-based.
  • Review Related Patent Literature: Search global patent databases (such as the USPTO, WIPO, or EPO) using the compound codes or its structure. Patent filings often contain the most detailed experimental data available publicly.

References

BMS-690154 antitumor mechanism angiogenesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Antitumor & Anti-angiogenic Activities

The efficacy of BMS-690514 was established through a series of preclinical experiments. The key findings and the experimental models used are summarized below.

Experimental Model/Assay Key Finding/Activity
Biochemical & Cellular Assays Potent inhibition of EGFR, HER2, HER4, and VEGFR kinases; inhibition of tumor cell proliferation and receptor signaling [1].
Xenograft Models Demonstrated dose-dependent antitumor activity in multiple human tumor xenograft models implanted in mice [1].
Matrigel Plug Assay Showed suppression of blood vessel formation, confirming anti-angiogenic activity [1].
Dynamic Contrast-Enhanced MRI Measured a reduction in tumor blood flow following treatment, indicating direct effects on tumor vasculature [1].

Experimental Protocols for Key Assays

For researchers seeking to replicate or understand the validation methods, here are the protocols for key experiments cited in the primary study [1].

  • Proliferation and Signaling Inhibition in Tumor Cells

    • Methodology: Use established human tumor cell lines, including those with activating EGFR mutations. Cells are treated with varying concentrations of BMS-690514.
    • Measurement: Cell proliferation is measured via assays like MTT or WST-1 after 72 hours of treatment. Inhibition of receptor signaling is assessed by Western blotting to detect phosphorylation levels of EGFR, HER2, and downstream effectors (e.g., AKT, ERK) after short-term (1-2 hours) drug exposure [1].
  • In Vivo Antitumor Efficacy in Xenograft Models

    • Model Establishment: Immunodeficient mice are subcutaneously implanted with human tumor cells.
    • Dosing Regimen: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. BMS-690514 is administered daily via oral gavage at multiple dose levels (e.g., 25, 50, 100 mg/kg), with a vehicle-treated control group.
    • Endpoint Analysis: Tumor volumes and body weights are measured regularly for the study duration. Antitumor activity is expressed as percent inhibition of tumor growth relative to the control group [1].
  • Anti-angiogenic Activity Assessment

    • Matrigel Plug Assay: Liquid Matrigel, mixed with a pro-angiogenic factor like bFGF, is injected subcutaneously into mice. BMS-690514 is administered daily. After a set period, the Matrigel plugs are harvested, and hemoglobin content is quantified to measure blood vessel formation [1].
    • Dynamic Contrast-Enhanced MRI: Tumor-bearing mice are scanned before and after treatment with BMS-690514. A contrast agent is injected intravenously, and a series of rapid MRI scans are performed to calculate pharmacokinetic parameters (e.g., Ktrans) that reflect vascular permeability and blood flow [1].

Mechanism of Action and Signaling Pathways

BMS-690514 acts on two fronts: within the tumor cell and on the endothelial cells of blood vessels. The following diagram illustrates the core signaling pathways it inhibits.

G cluster_tumor Tumor Cell cluster_endo Endothelial Cell HER_Family HER Family Receptors (EGFR, HER2, HER4) Tumor_Signaling Proliferation & Survival Signaling (e.g., PI3K/AKT) HER_Family->Tumor_Signaling Activation VEGF_Secretion Secretion of VEGF Tumor_Signaling->VEGF_Secretion VEGFR VEGF Receptor (VEGFR) VEGF_Secretion->VEGFR VEGF Ligand Angiogenic_Signaling Angiogenic Signaling (Proliferation, Migration) VEGFR->Angiogenic_Signaling Activation New_Vessels New Blood Vessel Formation Angiogenic_Signaling->New_Vessels BMS BMS-690514 BMS->HER_Family Inhibits BMS->VEGFR Inhibits

BMS-690514 inhibits HER family signaling in tumor cells and VEGF receptor signaling in endothelial cells, disrupting both tumor growth and angiogenesis.

Research Context and Combination Strategies

While BMS-690514 represents a rational multi-targeting approach, the field of anti-angiogenic therapy continues to evolve. Key insights include:

  • Challenge of Resistance: Tumors can develop resistance to anti-angiogenic monotherapy by upregulating alternative pro-angiogenic factors (e.g., FGF, PDGF) [2] [3]. This underscores the logic behind multi-targeted inhibitors like BMS-690514.
  • Synergy with Other Therapies: Combining anti-angiogenic drugs with other modalities is a major research direction. These combinations can normalize tumor blood vessels, improve drug delivery, and enhance anti-tumor immunity [2] [3] [4].

References

BMS-690154 in vitro cell proliferation assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for In Vitro Cell Proliferation Assays

Cell proliferation assays can be categorized into four main types based on what they measure [1]. The table below summarizes these methods to help you select the most appropriate one for your research on BMS-690154.

Method Category Principle of Detection Key Assays & Reagents Detection Platform Key Considerations
Metabolic Activity [1] [2] Measures activity of cellular enzymes (e.g., mitochondrial dehydrogenases) in viable cells. WST-1 [3] [2], MTT, MTS [4], XTT, Alamar Blue [1] Microplate reader (Absorbance/Fluorescence) Fast, convenient; signal reflects cell metabolism and number.
DNA Synthesis [1] [5] [6] Detects incorporation of nucleosides into newly synthesized DNA during S-phase. BrdU [5], EdU [6], 3H-thymidine [7] Flow cytometry, imaging, microplate reader, scintillation counter Direct measure of proliferation; requires DNA denaturation (BrdU) or click chemistry (EdU).
Generational Tracking [8] [6] Tracks dye dilution across cell divisions. CellTrace Violet [8], CFSE [6] Flow cytometry Reveals division history of individual cells; enables multiplexing.
ATP Concentration [1] Quantifies ATP levels, which correlate with the number of viable cells. Luminescent assays (luciferase/luciferin) Microplate reader (Luminescence) Highly sensitive; suitable for high-throughput screening.

Detailed Experimental Protocols

Here are step-by-step protocols for three commonly used assays you can adapt for testing this compound.

Protocol 1: WST-1 Cell Proliferation Assay (Metabolic Activity)

This colorimetric assay is ideal for measuring population-level proliferation or cytotoxicity [3] [2]. The workflow is straightforward, as shown below.

wst1_workflow A Seed cells in 96-well plate B Incubate with this compound (typically 24-48 hours) A->B C Add WST-1 reagent B->C D Incubate (e.g., 4 hours at 37°C) C->D E Shake thoroughly (1 minute) D->E F Measure absorbance (440 nm vs. >600 nm reference) E->F

Detailed Steps [3] [2]:

  • Cell Seeding: Seed cells (e.g., at a density of 4 × 10³ to 5 × 10⁴ cells/well) in 100 µL of culture medium per well in a 96-well, flat-bottom tissue culture plate. Include control wells (e.g., untreated, vehicle-treated).
  • Compound Treatment: Add this compound at various concentrations to the wells. The concentration range should be determined based on preliminary studies.
  • Incubation: Incubate the plate for the desired period (e.g., 24-72 hours) at 37°C and 5% CO₂ to allow the compound to take effect.
  • WST-1 Addition: Add 10 µL of the cell proliferation reagent WST-1 directly to each well.
  • Formazan Development: Incubate the plate for approximately 4 hours at 37°C and 5% CO₂. Protect from light.
  • Measurement: Shake the plate thoroughly for 1 minute. Measure the absorbance of the samples using a microplate (ELISA) reader. The measurement wavelength for the formazan product is between 420-480 nm (maximum ~440 nm), with a reference wavelength above 600 nm.
Protocol 2: BrdU Assay (DNA Synthesis)

This immunoassay specifically detects cells actively replicating their DNA [5].

Detailed Steps [5]:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the WST-1 protocol.
  • BrdU Labeling:
    • Prepare a 10 µM BrdU labeling solution in culture medium.
    • Remove the existing medium from cells and replace it with the BrdU labeling solution.
    • Incubate for 1 to 24 hours at 37°C in a CO₂ incubator. Note: The incubation time depends on cell proliferation rate; rapidly dividing lines may need only 1 hour, while primary cells may require up to 24 hours.
  • Fixation and Permeabilization: Remove the BrdU solution, wash cells with PBS, and then fix and permeabilize them according to standard immunocytochemistry (ICC) protocols.
  • DNA Denaturation (Critical Step): To expose the incorporated BrdU for antibody binding, incubate the cells in 1-2.5 M HCl for 30 minutes to 1 hour at room temperature. Neutralize with 0.1 M sodium borate buffer (pH 8.5).
  • Immunostaining: Proceed with standard ICC protocols using an anti-BrdU primary antibody and a compatible fluorescent or enzymatic secondary antibody for detection via microscopy or flow cytometry.
Protocol 3: CellTrace Violet Assay (Generational Analysis by Flow Cytometry)

This assay allows you to track multiple cell divisions and phenotype the proliferating cells [8].

Detailed Steps [8]:

  • Cell Labeling:
    • Isolate and purify the cells of interest (e.g., T cells from a spleen).
    • Resuspend the cell pellet in pre-warmed PBS at a concentration of 1-5 × 10⁶ cells/mL.
    • Add CellTrace Violet reagent to a final concentration of 5-10 µM and incubate for 20 minutes at 37°C.
    • Quench the reaction by adding 5-10 volumes of complete culture medium. Pellet the cells and resuspend in fresh medium.
  • Cell Culture and Stimulation: Seed the labeled cells into a culture plate. Treat with this compound and provide the necessary activation stimulus (e.g., anti-CD3/anti-CD28 antibodies for T cells).
  • Incubation: Culture the cells for several days (e.g., 48-96 hours) at 37°C and 5% CO₂.
  • Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer equipped with a violet laser (405 nm). The sequential halving of CellTrace Violet fluorescence with each cell division is used to determine the number of cell generations.

Application Notes for Drug Testing

When applying these protocols to test this compound, consider the following points to ensure robust and interpretable results.

  • Assay Selection: The choice of assay depends on your research question. Use metabolic assays (WST-1) for high-throughput cytotoxicity screening. Choose DNA synthesis (BrdU) or dye dilution (CellTrace Violet) assays for detailed mechanistic studies on cell cycle progression and division history [1] [6].
  • Optimization is Critical: Cell type, seeding density, and treatment duration significantly impact assay outcomes [3]. Conduct preliminary experiments to optimize these parameters. Use the vehicle used to dissolve this compound as a negative control.
  • Multiplexing for Deeper Insights: Combine assays for a comprehensive profile. For example, you can use the CellTrace Violet assay and then stain cells with antibodies against activation markers or phospho-proteins to link proliferation with functional status [8] [6].

References

Application Note: Preparation of a BMS-690154 DMSO Stock Solution

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

BMS-690154 is a known inhibitor targeting the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) pathways, playing a role in cancer therapy research [1]. A fundamental step in in vitro assays is preparing a concentrated stock solution in dimethyl sulfoxide (DMSO). This document outlines a standardized protocol for the preparation and quality control of a this compound DMSO stock solution, ensuring reproducibility and reliability in experimental results.

Materials and Reagents
  • Compound: this compound (e.g., from a commercial supplier like Tocris Bioscience or Selleckchem).
  • Solvent: High-Purity DMSO (≥99.9%).
  • Equipment: Analytical balance, calibrated micropipettes, sterile polypropylene or glass vials, sonication bath, vortex mixer, personal protective equipment (lab coat, gloves, safety glasses).
Critical Pre-Experimental Considerations

3.1. The Role of DMSO and Purity DMSO is a highly polar aprotic solvent with exceptional properties for dissolving polar and non-polar compounds. Its ability to penetrate biological membranes makes it ideal for creating stock solutions for cell-based assays. The purity of DMSO is critical. Hygroscopic DMSO readily absorbs water from the atmosphere, which can affect compound solubility and stability over time. Always use a sealed, fresh bottle of high-purity, sterile DMSO (≥99.9%) and aliquot it to minimize repeated exposure to air [2].

3.2. Determining Solubility in the Absence of Data Without specific data for this compound, a systematic approach is required. The general principle of "like dissolves like" applies; polar solutes tend to dissolve well in polar solvents like DMSO [3] [4]. As a drug-like organic molecule, this compound is expected to have good solubility in DMSO.

A standard method is to begin with a target concentration (e.g., 10-50 mM) and proceed with a small-scale solubility test. The following workflow diagrams the recommended process for both determining solubility and preparing the master stock.

G Start Start Preparation Plan Define Target Concentration (e.g., 10-50 mM) Start->Plan SmallTest Perform Small-Scale Solubility Test Plan->SmallTest Check Check for Complete Dissolution SmallTest->Check Vortex Vortex Mixer (10-15 seconds) Check->Vortex Undissolved Material? Sonicate Warm Sonication (37°C, 5-10 min) Check->Sonicate Still Undissolved? Proceed Proceed to Master Stock Prep Check->Proceed Fully Dissolved Adjust Adjust Target Concentration or Solvent System Check->Adjust Persistent Precipitate Vortex->Check Sonicate->Check

Diagram 1: Workflow for solubility assessment and stock preparation planning.

Detailed Experimental Protocol

4.1. Step-by-Step Stock Solution Preparation

  • Weighing: Tare a clean vial on an analytical balance. Accurately weigh the required mass of this compound. Record the exact mass.
  • Dissolution: Add the calculated volume of pure DMSO directly to the vial to achieve your target concentration.
  • Mixing: Cap the vial securely and mix by vigorous vortexing for 1-2 minutes until the solution appears clear with no visible particulates.
  • Sonication (If Needed): If any undissolved material remains, place the vial in a sonication bath at room temperature (or briefly at 37°C) for 5-10 minutes. Avoid prolonged sonication which can generate heat and degrade the compound.
  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into sterile, low-adhesion microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
  • Storage: Clearly label all aliquots with the compound name, concentration, date, and your initials. Store at ≤ -20°C or -80°C for long-term stability.

4.2. Preparation Table

The table below outlines the calculations for preparing different final volumes of a 10 mM stock solution, assuming a molecular weight for this compound of 547.98 g/mol (verify with your Certificate of Analysis).

Target Concentration Molecular Weight (g/mol) Mass for 1 mL stock (mg) Mass for 5 mL stock (mg) Mass for 10 mL stock (mg)
10 mM 547.98 5.48 mg 27.40 mg 54.80 mg
Quality Control and Troubleshooting
  • Visual Inspection: The final solution should be clear and free of floating particles or precipitate.
  • Unexpected Precipitation: If precipitation occurs during storage or upon thawing, warm the aliquot to room temperature and vortex. If it does not fully re-dissolve, the aliquot may have degraded and should not be used.
  • Sterile Filtration: For critical cell culture applications, consider filter-sterilizing the stock solution using a compatible syringe filter (e.g., 0.2 µm PTFE) after dissolution but before aliquoting.
Application in Biological Experiments

When using the DMSO stock in cell-based assays, it is vital to keep the final DMSO concentration low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone at the same final concentration) in your experimental design.

This compound acts on key signaling pathways. The diagram below illustrates its primary targets and the core workflow for testing its biological activity.

G Ligand Growth Factor Ligands (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinases (VEGFR, EGFR) Ligand->Receptor Cascade Intracellular Signaling Cascade Receptor->Cascade Response Cellular Response (Proliferation, Survival) Cascade->Response BMS This compound Application BMS->Receptor Inhibits Assay Functional Assay (e.g., Viability, Phosphorylation) BMS->Assay Assay->Response

Diagram 2: this compound mechanism and experimental application logic.

References

Comprehensive Application Notes and Protocols for BMS-690154 Cancer Cell Line Sensitivity Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BMS-690154 and Cancer Cell Line Screening

This compound is a potent VEGF receptor inhibitor with additional activity against the EGF receptor/HER2 pathway, representing a promising targeted therapeutic agent for various cancer types. The compound's mechanism involves simultaneous inhibition of both angiogenesis and tumor cell proliferation pathways, making it particularly valuable for cancers driven by these signaling networks. For researchers and drug development professionals, establishing robust sensitivity testing protocols is essential for understanding its efficacy across diverse cellular contexts and identifying predictive biomarkers for patient stratification. These application notes provide comprehensive methodologies for evaluating this compound sensitivity across cancer cell line panels, incorporating both established techniques and emerging technologies to ensure accurate, reproducible results that can effectively guide preclinical development decisions.

The significance of standardized sensitivity testing extends beyond basic efficacy assessment, enabling the identification of mechanism-based biomarkers and pathway activity signatures that correlate with drug response. As precision medicine advances, the ability to predict individual tumor sensitivity to targeted agents like this compound becomes increasingly valuable for clinical translation. The protocols outlined herein integrate traditional cell viability assessment with modern multiplexed screening approaches and computational prediction tools, providing a comprehensive framework for characterizing this compound's antitumor activity and understanding its molecular determinants of efficacy across diverse cellular contexts.

Key Methodologies for Cell Sensitivity Assessment

Cell Viability and Cytotoxicity Assays

Cell viability assays form the cornerstone of drug sensitivity testing, providing quantitative measurements of compound efficacy through various metabolic and enzymatic endpoints:

  • MTT Tetrazolium Reduction Assay: This colorimetric method measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The assay is performed in 96-well plates, with absorbance measured at 570nm after formazan solubilization. However, researchers should note that this assay has documented artifacts, including density-dependent IC50 variations and potential formazan crystallization issues that can impact accuracy [1].

  • ATP-based Luminescent Assays (CellTiter-Glo): Recognized as the gold standard for sensitivity, this bioluminescent method quantifies intracellular ATP levels as a direct indicator of metabolically active cells. The assay generates a luminescent signal proportional to ATP concentration through a luciferase reaction, providing excellent sensitivity and a broad dynamic range. Unlike MTT, this approach doesn't require solubilization steps and is amenable to automation [2].

  • Real-time Viability Monitoring (RealTime-Glo): This innovative approach allows continuous monitoring of cell viability over time without lysing cells, enabling dynamic assessment of drug response kinetics and temporal resolution of treatment effects. The non-destructive nature permits multiplexing with other endpoint assays [2].

  • Membrane Integrity Assays: Methods like the LDH-Glo Cytotoxicity Assay detect lactate dehydrogenase release from cells with compromised membranes, specifically quantifying cytotoxic effects rather than general metabolic inhibition [2].

Table 1: Comparison of Cell Viability Assay Methods

Assay Type Detection Method Key Advantage Limitations Optimal Use Cases
MTT Colorimetric (570nm) Low cost, established Formazan solubility issues, density artifacts Initial screening with established cell densities
ATP-based Luminescent High sensitivity, broad dynamic range Cell lysis required, cost High-precision IC50 determination
Real-time Luminescent Kinetic data, non-destructive Signal stability, cost Time-course response studies
LDH release Luminescent Specific cytotoxicity measurement Does not measure cytostasis Differentiating cytostatic vs cytotoxic effects
Advanced Multiplexed Screening Platforms

Modern cancer drug sensitivity assessment has evolved toward high-throughput multiplexed approaches that enable efficient screening across hundreds of cell line models:

  • PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) Platform: This innovative approach combines DNA-barcoding technology with next-generation sequencing to enable pooled screening of hundreds of cell lines in a single experiment. Each cell line is tagged with a unique 26-bp DNA barcode, allowing quantitative assessment of relative abundance in mixed pools following drug treatment. The BMS-PRISM variant further incorporates CRISPR/Cas9-mediated gene editing capability for simultaneous genetic and pharmacological interrogation of cancer vulnerabilities [3].

  • Implementation Workflow: The BMS-PRISM protocol involves: (1) Engineering individual cell lines to express spCas9 and unique barcodes via lentiviral transduction; (2) Validating Cas9 editing efficiency (>85% required for inclusion); (3) Pooling barcoded cell lines at appropriate ratios; (4) Treating pools with this compound across a concentration range; (5) Harvesting genomic DNA and amplifying barcode regions; (6) Quantifying barcode abundance via NGS; (7) Normalizing data using internal reference cell lines [3].

  • Quality Control Considerations: Successful implementation requires rigorous validation of barcode representation linearity (demonstrated over 10,000-fold abundance range) and careful adjustment for compound effects on reference cell lines. The platform has shown strong correlation with traditional individual cell line screening (r = 0.709 for IC50 values) while dramatically increasing throughput [3].

Computational Prediction of Drug Sensitivity

Deep learning approaches have emerged as powerful tools for predicting drug sensitivity based on multi-omics features:

  • PASO Model Architecture: This recently developed model integrates pathway-based difference features from multi-omics data with drug chemical structure information (SMILES representations) to predict IC50 values. The approach calculates differences in gene expression, mutation, and copy number variation within and outside biological pathways, then combines these with multi-scale drug features extracted via transformer encoders and convolutional networks [4].

  • Feature Engineering: Instead of using individual gene-level features, PASO computes pathway-level differences using Mann-Whitney U tests for expression data and Chi-square-G tests for mutation and CNV data, incorporating prior knowledge from 619 KEGG_MEDICUS pathway gene sets. This pathway-centric approach enhances biological interpretability and model performance [4].

  • Attention Mechanisms: The model employs attention networks to learn complex interactions between drug features and omics features, identifying influential pathways and chemical substructures that drive sensitivity predictions. This provides mechanistic insights alongside quantitative IC50 estimates [4].

Experimental Protocols

Standardized IC50 Determination Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines using a standardized viability assay.

Materials:

  • Cancer cell lines of interest (authenticated and regularly tested for mycoplasma)
  • This compound compound (prepare 10mM stock solution in DMSO, store at -20°C)
  • Cell culture media and supplements appropriate for each cell line
  • White-walled 96-well tissue culture plates
  • CellTiter-Glo 2.0 Assay Kit (Promega)
  • Multimode plate reader capable of luminescence detection
  • Automated cell counter or hemocytometer

Procedure:

  • Cell Preparation and Seeding:

    • Harvest exponentially growing cells using standard trypsinization procedures
    • Prepare single-cell suspensions and count using appropriate methods
    • Seed cells in 96-well plates at optimized densities (determined empirically for each cell line to ensure exponential growth throughout assay duration; typically 1,000-10,000 cells/well in 80μL media)
    • Include media-only controls for background subtraction
    • Pre-incubate plates for 24 hours at 37°C, 5% CO₂ to allow cell attachment and recovery
  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete media to generate 8-12 concentrations (typically spanning 0.1nM to 100μM in half-log dilutions)
    • Include DMSO vehicle controls matched to highest compound concentration
    • Add 20μL of diluted compound to appropriate wells (final DMSO concentration ≤0.1%)
    • Each concentration should be tested in at least triplicate wells
    • Incubate plates for 72 hours (or determined optimal exposure time) at 37°C, 5% CO₂
  • Viability Assessment:

    • Equilibrate plates and CellTiter-Glo reagent to room temperature for 30 minutes
    • Add volume of CellTiter-Glo reagent equal to volume in well (100μL)
    • Mix contents for 2 minutes on orbital shaker to induce cell lysis
    • Allow plate to incubate at room temperature for 10 minutes to stabilize signal
    • Measure luminescence using plate reader with integration time of 0.25-1 second/well
  • Data Analysis:

    • Calculate average relative luminescence units (RLU) for each set of replicates
    • Subtract background signal from media-only controls
    • Normalize data to vehicle control wells (100% viability) and media background (0% viability)
    • Generate dose-response curves and calculate IC50 values using four-parameter logistic nonlinear regression: [Y = Bottom + \frac{Top - Bottom}{1 + 10^{(LogIC_{50} - X) \cdot HillSlope}}] where X is logarithm of compound concentration, Y is response

Troubleshooting Notes:

  • Edge effects: Avoid using peripheral wells or account for evaporation differences
  • Cell density optimization: Conduct pilot experiments to ensure control wells remain in exponential growth throughout assay
  • Compound solubility: Monitor for precipitation at higher concentrations
  • Assay linearity: Validate that luminescence signal maintains linear relationship with cell number across expected range
High-Throughput PRISM Screening Protocol

Objective: To evaluate this compound sensitivity across hundreds of cancer cell lines simultaneously using the multiplexed PRISM platform.

Materials:

  • Barcoded cancer cell lines from BMS-PRISM collection (Cas9 efficiency >85%)
  • This compound compound solutions prepared in appropriate media
  • Blasticidin for selection maintenance
  • DNA extraction kit
  • PCR reagents for barcode amplification
  • Next-generation sequencing platform
  • Laboratory automation equipment for high-throughput processing

Procedure:

  • Cell Pool Preparation:

    • Thaw frozen aliquots of barcoded cell lines and culture separately for 2-3 doublings
    • Count each cell line and mix at predetermined ratios (typically equal numbers or weighted by doubling time)
    • Include 1-2 reference cell lines (e.g., 293T-Cas9-dead) at 5-10% of total pool for normalization
  • Compound Treatment and Harvest:

    • Seed cell pool in 384-well plates at 1000 cells/well in 25μL media
    • Add this compound via pin transfer across 8 concentrations (0.1nM-100μM)
    • Include DMSO controls and reference cytotoxic compounds for quality control
    • Incubate for 5 doublings (typically 5-7 days) at 37°C, 5% CO₂
    • Harvest cells by centrifugation and extract genomic DNA
  • Barcode Amplification and Sequencing:

    • Amplify barcode regions using two-step PCR with universal primers
    • Incorporate Illumina sequencing adapters and indices in second PCR
    • Purify libraries and quantify using qPCR or bioanalyzer
    • Sequence on Illumina platform to achieve >100 reads per barcode
  • Data Processing and Normalization:

    • Count barcode reads and normalize to total reads per sample
    • Calculate relative abundance compared to DMSO control
    • Adjust for reference cell line performance under each condition
    • Generate dose-response curves and calculate AUC/IC50 for each cell line

Quality Control Metrics:

  • Sequencing depth: Minimum 1000 reads per barcode in control samples
  • Reference correlation: R² > 0.8 with established sensitivity data
  • Z-factor: >0.4 for control compounds
  • Coefficient of variation: <20% for technical replicates

Data Analysis and Interpretation

IC50 Determination and Quality Assessment

Accurate IC50 determination requires careful attention to potential artifacts and validation of assay quality:

  • Density-Dependent Artifacts: Traditional MTT assays demonstrate significant cell density-dependent IC50 variations, with errors ranging from 300% to as high as 11,000% depending on seeding conditions. This emphasizes the importance of standardizing cell densities and considering alternative methods like limiting dilution assays for precise measurement [1].

  • Assay Validation Parameters:

    • Linearity: Establish correlation between signal and cell number across expected range (R² > 0.95)
    • Precision: Intra-assay coefficient of variation <15% for replicate wells
    • Accuracy: IC50 values for reference compounds within 2-fold of established values
    • Signal-to-background: Ratio > 5:1 for control versus blank wells
    • Z-factor: >0.5 for robust assay performance assessment
  • Data Normalization Strategies:

    • Vehicle normalization: Relative to DMSO-treated controls (100% viability)
    • Baseline normalization: Relative to time-zero measurements (accounts for initial cell number)
    • Double normalization: Combination of vehicle and positive control (0% viability)

Table 2: Troubleshooting Common IC50 Determination Issues

Problem Potential Causes Solutions Preventive Measures
Shallow dose-response Insoluble compound, wrong concentration range, rapid compound degradation Check solubility, widen concentration range, use fresh preparations Pre-test solubility, include reference compounds, use stable stock solutions
High variability between replicates Uneven seeding, edge effects, contamination Statistical outlier detection, improve seeding technique, sterile handling Use automated dispensers, include plate layout randomization, regular contamination testing
IC50 shift between experiments Cell passage differences, density effects, assay condition variations Standardize passage range, optimize density, control environmental factors Use low-passage cells, pre-determine optimal density, monitor CO₂/temperature
Poor curve fitting Insufficient data points, incorrect model selection, high variability Increase concentration points, try different models, improve assay precision Include 10+ concentrations, test model assumptions, optimize assay conditions
Integration of Multi-Omics Data for Mechanism Insight

Advanced analysis extends beyond IC50 determination to identify mechanistic biomarkers and response predictors:

  • Pathway Activity Profiling: Utilizing signaling circuit activation probabilities derived from gene expression data provides mechanism-based biomarkers for drug sensitivity prediction. This approach recodes gene expression values into pathway activity statuses that more directly reflect functional biological processes affected by this compound [5].

  • Multi-Omics Integration: Combining genomic, transcriptomic, and proteomic features enhances prediction accuracy and biological interpretability. The PASO model demonstrates that pathway-based difference features outperform gene-level features for predicting drug sensitivity, highlighting the importance of biological context in response prediction [4].

  • Response Correlates Analysis: Identification of genetic features (mutations, copy number alterations), pathway activities (VEGF, EGF, HER2 signaling), and expression markers associated with this compound sensitivity enables development of predictive signatures for patient stratification.

Advanced Applications

Mechanism of Action Studies

Comprehensive mechanism studies elucidate the molecular determinants of this compound sensitivity and resistance:

  • Signaling Pathway Analysis: Assessment of phosphoprotein levels (pAkt, pERK, pSTAT) and downstream effectors following this compound treatment reveals pathway inhibition dynamics and compensatory mechanisms. The correlation between pAkt and p62 expression levels with cisplatin resistance in ovarian cancer models demonstrates the value of signaling analysis for understanding chemoresistance mechanisms [1].

  • Combination Synergy Screening: Systematic evaluation of this compound combined with other targeted agents or chemotherapeutics identifies synergistic interactions. Matrix screening approaches across concentration ranges with analysis using Bliss independence or Loewe additivity models can prioritize promising combinations for further development.

  • Time-Dependent Response Profiling: Monitoring molecular and phenotypic responses over time (0-72 hours) following this compound exposure captures adaptive responses and delayed effects that may inform scheduling considerations in clinical development.

Biomarker Discovery and Validation

Predictive biomarker identification enables precision medicine applications for this compound:

  • Genetic Feature Association: Correlation of sensitivity data with genomic features (mutations, copy number alterations, gene fusions) across cell line panels identifies potential predictive biomarkers. For example, the association between EGFR mutation status and sensitivity to EGFR inhibitors demonstrates the power of this approach [3].

  • Expression Signatures: Development of gene expression signatures predictive of this compound response using machine learning approaches applied to transcriptomic data from sensitive and resistant models.

  • Functional Biomarkers: Assessment of dynamic pathway modulation as potential pharmacodynamic biomarkers, including evaluation of VEGF and EGF pathway inhibition readouts in response to treatment.

Technology Comparison and Selection Guide

Platform Selection Considerations

Choosing appropriate screening methodologies depends on research goals, resources, and desired throughput:

  • Low-Throughput Mechanistic Studies: Traditional individual cell line testing with detailed time-course and molecular profiling provides depth of mechanistic insight but limits the number of conditions that can be evaluated.

  • Intermediate-Throughput Screening: Focused panels of 20-50 cell lines enable balanced assessment across multiple cancer types or genetic backgrounds while allowing replicate testing and method validation.

  • High-Throughput Discovery: Multiplexed PRISM screening supports profiling across hundreds of cell lines in a single experiment, maximizing efficiency for comprehensive sensitivity mapping but requiring specialized reagents and computational infrastructure.

Emerging Technologies and Future Directions

Innovative approaches continue to enhance the precision and efficiency of cancer cell line sensitivity testing:

  • Single-Cell Resolution Methods: Technologies like scDEAL leverage single-cell RNA sequencing to predict drug responses at cellular resolution, capturing heterogeneity within cell populations and identifying rare resistant subpopulations [4].

  • CRISPR Functional Genomics: Integration of CRISPR-based gene knockout or activation screening with drug sensitivity profiling enables systematic identification of genetic modifiers of this compound response, uncovering resistance mechanisms and potential combination targets.

  • 3D Culture Models: Advancement toward spheroid and organoid screening platforms better recapitulates tumor microenvironmental contexts and may provide more clinically predictive sensitivity data.

  • Live-Cell Kinetic Monitoring: Continuous viability assessment through real-time assays provides rich kinetic data on drug response dynamics, capturing delayed effects and heterogeneous response patterns within cell populations.

Visualized Experimental Workflows

High-Throughput Screening Workflow

prism_workflow start Cell Line Collection (n=368) barcoding Lentiviral Barcoding start->barcoding cas9 Cas9 Efficiency Validation (>85% required) barcoding->cas9 pool Cell Pool Preparation cas9->pool treatment This compound Treatment (8 concentrations) pool->treatment harvest Genomic DNA Extraction treatment->harvest pcr Barcode Amplification (Two-step PCR) harvest->pcr seq Next-Generation Sequencing pcr->seq analysis Bioinformatic Analysis IC50/AUC Calculation seq->analysis

Diagram Title: PRISM Multiplexed Screening Workflow

Mechanism-Based Biomarker Identification

biomarker_workflow omics Multi-Omics Data (Expression, Mutation, CNV) pathways Pathway Activity Calculation omics->pathways circuits Signaling Circuit Activation Probabilities pathways->circuits integration Multi-Modal Data Integration circuits->integration sensitivity Drug Sensitivity Profiling (IC50) sensitivity->integration model Predictive Model Training integration->model biomarkers Mechanism-Based Biomarker Identification model->biomarkers validation Clinical Validation biomarkers->validation

Diagram Title: Mechanism-Based Biomarker Discovery Pipeline

Conclusion

These application notes and protocols provide a comprehensive framework for evaluating this compound sensitivity across cancer cell line models, incorporating both established methodologies and cutting-edge technologies. The standardized approaches ensure reproducible IC50 determination while addressing common artifacts and variability sources. Integration of high-throughput multiplexed screening with computational prediction models and mechanistic biomarker identification creates a powerful platform for understanding this compound's antitumor activity and advancing its development as a targeted therapeutic agent. As precision medicine continues to evolve, these methodologies will enable increasingly sophisticated patient stratification strategies and combination therapy approaches based on functional assessment of tumor vulnerabilities.

References

BMS-690154 xenograft model efficacy study design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Compound Profile

BMS-690514 is a potent pyrrolotriazine-based inhibitor targeting key receptor tyrosine kinases implicated in tumor growth and angiogenesis [1]. It primarily inhibits:

  • EGFR/HER1 (IC₅₀ = 5 nM) and HER2 (IC₅₀ = 19 nM), disrupting critical proliferation signals [1] [2]
  • VEGFR2 (IC₅₀ = 50 nM), thereby inhibiting tumor angiogenesis [1] [2]

This dual targeting strategy makes it a compelling candidate for evaluating efficacy in xenograft models of aggressive cancers.

Xenograft Model Establishment

Model Selection
  • CDX Models: Utilize established human cancer cell lines. Ideal for initial high-throughput efficacy screening due to reproducibility and rapid tumor growth [3] [4].
  • PDX Models: Implant fresh patient tumor fragments (2-3 mm³) directly into mice. PDX models better preserve original tumor heterogeneity and microenvironment, providing more clinically predictive data for personalized medicine approaches [5] [4] [6].
Host & Implantation
  • Host Strain: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent human cell rejection [3].
  • Implantation Site:
    • Orthotopic Implantation: Recommended for its ability to mimic the native tumor microenvironment, supporting more accurate metastasis patterns and drug response assessment [4]. For breast cancer, inject cells into the mammary fat pad.
    • Subcutaneous Implantation: Technically simpler and allows direct tumor measurement, but provides a less physiologically relevant microenvironment [3] [4].

Dosing & Treatment Protocol

Formulation & Administration
  • Formulation: Prepare BMS-690514 in a vehicle containing DMSO for oral gavage [1].
  • Treatment Initiation: Begin dosing when tumors reach a palpable size (approximately 100-150 mm³).
  • Dosing Schedule: Administer daily via oral gavage. The treatment period typically spans 4-6 weeks, depending on tumor growth kinetics [1].
Experimental Groups

Include the following control and experimental groups (n=6-10 mice/group):

  • Vehicle Control Group
  • BMS-690514 Treatment Group(s)
  • Standard-of-Care Control Group (e.g., cisplatin)

Efficacy Endpoint Analysis

Track antitumor activity through multiple parameters:

Analysis Type Key Metrics Method/Tools
Tumor Growth Inhibition Tumor volume, % T/C (Treated/Control), Tumor Growth Delay [3] Caliper measurements
Metastatic Assessment Number and size of metastatic foci [3] [4] In vivo imaging (e.g., luciferase)
Biomarker & Signaling p-EGFR, p-ERK, p-AKT, CD31 (angiogenesis) [5] [7] Western Blot, IHC
Toxicity Monitoring Body weight change, Drug-Related Deaths (DRD) [3] Daily observation

Data Analysis & Interpretation

  • Efficacy Criteria: A %T/C value below 10% indicates high antitumor activity, while below 50% is considered moderate activity [3].
  • Statistical Analysis: Use Student's t-test or ANOVA to compare treatment and control groups. A p-value < 0.05 is considered statistically significant.

Supplemental Experimental Diagrams

BMS-690514 Mechanism of Action

This diagram illustrates the primary signaling pathways targeted by BMS-690514.

G BMS-690514 Inhibits Key Signaling Pathways cluster_1 Extracellular Space cluster_2 Plasma Membrane cluster_3 Cytoplasm & Nucleus Ligands EGF Family Ligands EGFR EGFR/HER1 (IC₅₀ = 5 nM) Ligands->EGFR HER2 HER2 (IC₅₀ = 19 nM) Ligands->HER2 VEGFA VEGFA Ligand VEGFR2 VEGFR2 (IC₅₀ = 50 nM) VEGFA->VEGFR2 MAPK MAPK/ERK Pathway EGFR->MAPK AKT PI3K/AKT Pathway EGFR->AKT HER2->MAPK HER2->AKT VEGFR2->AKT Proliferation Cell Proliferation MAPK->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis Survival Cell Survival AKT->Survival BMS BMS-690514 BMS->EGFR BMS->HER2 BMS->VEGFR2

Orthotopic Breast Cancer Xenograft Workflow

This diagram outlines the key steps for establishing and analyzing an orthotopic PDX model.

G Orthotopic PDX Model Workflow cluster_analysis Analysis Modules PatientTissue Patient Tumor Tissue (Biopsy/Surgery) FragmentPreparation Fragment Preparation (2-3 mm³ pieces) PatientTissue->FragmentPreparation OrthotopicImplantation Orthotopic Implantation (Mammary Fat Pad) FragmentPreparation->OrthotopicImplantation TumorGrowth Tumor Engraftment & Growth Monitoring OrthotopicImplantation->TumorGrowth Treatment BMS-690514 Treatment (Oral Gavage, 4-6 weeks) TumorGrowth->Treatment Analysis Endpoint Analysis Treatment->Analysis TumorMetrics Tumor Volume & Growth Inhibition Molecular Molecular Biomarker Analysis (WB, IHC) Metastasis Metastasis Assessment (via Imaging) Subgraphs

Application Notes

  • Personalized Medicine: PDX models with specific genetic profiles (e.g., TIE2 or PIK3CA mutations) can identify patient subgroups most likely to respond to BMS-690514 therapy [5].
  • Combination Therapy: Consider combining BMS-690514 with other agents to target resistance mechanisms, such as Sirolimus for PIK3CA-mutant models [5].

References

Application Note: Stability Storage Conditions for Pharmaceutical Drug Substances

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Stability Studies

Stability studies are a critical component of drug development, ensuring that a drug substance retains its physical, chemical, therapeutic, and microbiological attributes throughout its shelf life [1]. The primary goal is to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light, thereby ensuring patient safety and product efficacy [2]. These studies are mandatory for product registration and commercialization, providing the data necessary to assign appropriate shelf-life and storage conditions [2].

Climatic Zones and Storage Condition Selection

The International Council for Harmonisation (ICH) has established a global stability testing strategy based on climatic zones. This ensures that pharmaceutical products remain stable and effective in diverse markets by simulating the environmental conditions they will encounter [1] [2]. The selection of storage conditions is primarily determined by the climatic zone(s) in which the product will be marketed.

Table 1: ICH Climatic Zones and Corresponding Long-Term Stability Storage Conditions [2]

Climatic Zone Type of Climate Long-Term Testing Conditions
Zone I Temperate 21°C ± 2°C / 45% RH ± 5% RH
Zone II Mediterranean/Subtropical 25°C ± 2°C / 60% RH ± 5% RH
Zone III Hot, Dry 30°C ± 2°C / 35% RH ± 5% RH
Zone IVa Hot Humid/Tropical 30°C ± 2°C / 65% RH ± 5% RH
Zone IVb Hot/Higher Humidity 30°C ± 2°C / 75% RH ± 5% RH

For a global drug substance development program, the long-term storage condition of 25°C ± 2°C / 60% RH ± 5% RH (Zone II) is most commonly adopted as the primary condition [1] [2].

Types of Stability Studies and Protocols

A comprehensive stability program incorporates several types of studies to fully understand the drug substance's stability profile under various scenarios.

Long-Term Testing
  • Purpose: To establish the re-test period or shelf life under the recommended storage condition for labeling [2].
  • Standard Condition: 25°C ± 2°C / 60% RH ± 5% RH [1].
  • Duration: Typically conducted for a minimum of 12 months at the time of filing, and continued for the entire proposed shelf life, which can range from 24 to 36 months [1] [2].
Accelerated Testing
  • Purpose: To rapidly assess the drug's stability and identify potential degradation mechanisms, providing supporting data for the shelf life and understanding the degradation chemistry of the drug substance [1] [2].
  • Standard Condition: 40°C ± 2°C / 75% RH ± 5% RH [1].
  • Duration: A minimum of 6 months [2].
Intermediate Testing
  • Purpose: To serve as a bridge between long-term and accelerated data, particularly when a product shows significant degradation under accelerated conditions [1].
  • Standard Condition: 30°C ± 2°C / 65% RH ± 5% RH [1].
  • Duration: Typically 24 months, depending on the product's sensitivity [1].

The workflow below illustrates the decision-making process for a standard stability study program.

G Start Start Stability Program LongTerm Long-Term Study 25°C / 60% RH Start->LongTerm Accelerated Accelerated Study 40°C / 75% RH Start->Accelerated EstablishLife Establish Shelf Life & Storage Conditions LongTerm->EstablishLife CheckAccel Evaluate Significant Change at Accelerated Condition? Accelerated->CheckAccel Intermediate Initiate Intermediate Study 30°C / 65% RH CheckAccel->Intermediate Yes CheckAccel->EstablishLife No Intermediate->EstablishLife

Specialized Stability Studies
  • Photostability Testing: Following ICH Q1B guidelines, the intrinsic photostability of a new drug substance must be evaluated to demonstrate that light exposure does not result in unacceptable change [2]. Testing is typically carried out on a single batch to confirm the need for light-protective packaging.
  • Forced Degradation Studies: These studies are performed to validate the stability-indicating power of analytical methods and to understand the degradation pathways of the drug substance. They involve exposing the substance to severe stress conditions (e.g., acid, base, oxidation, heat, light) to achieve about 5-20% degradation [2].

Key Experimental Protocol Parameters

When designing the stability protocol for a drug substance like BMS-690154, the following parameters must be defined.

Table 2: Key Parameters for a Stability Study Protocol

Parameter Category Specific Requirements & Tests
Storage Conditions Long-term, Intermediate, Accelerated (as per Tables 1 & 3).
Time Points 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated.
Physical & Chemical Tests Appearance (color, state), Assay/Potency, Related Substances (Impurities), Degradation Products, Water Content, pH (for solutions).
Microbiological Tests For non-aqueous solid dosages with water activity (aw) < 0.65, microbial limit testing on stability may be of little value as the conditions do not support growth [3].
Packaging The drug substance should be stored in a container that simulates the proposed market packaging, evaluating its interaction and protective properties [1].

Data Presentation and Analysis

Stability data is used to establish a retest period for the drug substance. The following table summarizes the standard ICH conditions for a comprehensive stability program.

Table 3: Summary of Standard ICH Stability Storage Conditions [1] [2]

Study Type Storage Condition Minimum Data Duration at Submission Primary Objective
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months Establish shelf life and retest period.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months Link long-term and accelerated data.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months Evaluate short-term stability and degradation pathways.

The relationship between the different storage conditions and their role in shelf-life determination is visualized in the following conceptual diagram.

G Accelerated Accelerated (40°C / 75% RH) Intermediate Intermediate (30°C / 65% RH) Accelerated->Intermediate Bridges Data LongTerm Long-Term (25°C / 60% RH) Intermediate->LongTerm Supports Extrapolation ShelfLife Proposed Shelf-Life LongTerm->ShelfLife Directly Supports

Conclusion

Adherence to ICH stability guidelines is non-negotiable for the successful development and regulatory approval of any new drug substance. While the specific stability profile of this compound would be determined empirically, the framework outlined in this application note provides a robust and compliant protocol. The data generated from these studies ensures that the drug substance maintains its quality, safety, and efficacy from the point of manufacture through to patient use, ultimately protecting public health.

References

BMS-690154 metabolite identification LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Compound Background: BMS-690154

This compound is a pyrrolotriazine-based compound known as a pan-HER/VEGFR2 receptor tyrosine kinase inhibitor with potential antineoplastic activity [1]. The table below summarizes its key properties:

Property Description
Primary Targets Human Epidermal Growth Factor Receptors 1 & 2 (HER1/EGFR, HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1]
Primary Mechanism Inhibition of receptor tyrosine kinases, leading to inhibition of tumor cell proliferation, angiogenesis, and induction of tumor cell death [1]
Relevance to Metabolite ID Understanding the metabolic fate of the parent drug is crucial for evaluating efficacy and safety [2].

Metabolite Identification Workflow

While specific data for this compound is limited, general principles for LC-MS-based metabolite identification are well-established. The following workflow is adapted from a typical metabolomics study and can be applied to drug metabolite analysis [3].

start Sample Collection & Preparation a1 Tissue, Biofluid, or Cell Culture start->a1 a2 Metabolite Extraction (e.g., Protein Precipitation, SPE) a1->a2 a3 Reconstitution in LC-compatible solvent a2->a3 b1 LC Separation a3->b1 b2 Reverse Phase (non-polar) HILIC (polar) b1->b2 b3 MS Data Acquisition (High-Resolution Mass Spectrometer) b2->b3 b4 Positive/Negative Ionization Mode b3->b4 b5 Data-Dependent MS/MS Fragmentation (CID, EAD) b4->b5 c1 Data Processing & Analysis b5->c1 c2 Chromatographic Peak Picking & Alignment c1->c2 c3 Metabolite Identification c2->c3 c4 Use of Accurate Mass, Isotopic Pattern, Fragmentation Spectra, Databases c3->c4 d1 Identification of Putative Metabolites c4->d1

Key LC-MS Methodological Considerations

For a successful metabolite identification study, careful attention must be paid to each step of the experimental process.

Aspect Key Considerations for Metabolite ID
Sample Preparation Use consistent handling; immediate storage at -80°C; minimize freeze-thaw cycles; use quenching methods for cells [3].
Chromatography Use of UHPLC for better resolution; complementary column chemistries (e.g., Reversed Phase for non-polar, HILIC for polar metabolites) for wider coverage [4] [5].
Mass Spectrometry High-Resolution Accurate Mass (HRAM) systems (e.g., Orbitrap, TOF) for empirical formula determination [3] [4]. Data-Dependent Acquisition (DDA) or Targeted MS/MS for fragmentation data [5].

| Fragmentation Techniques | Use of complementary techniques:

  • CID (Collision-Induced Dissociation): Traditional, well-understood fragmentation.
  • EAD (Electron-Activated Dissociation): Can fragment ions in different locations than CID, providing additional structural information for confident identification, especially for labile modifications [6]. | | Data Analysis | Use of software (e.g., Compound Discoverer) for peak alignment, gap-filling, and statistical analysis [5]. Comparison of accurate mass and MS/MS spectra against databases like METLIN and mzCloud [4]. Use of isotope-labeled internal standards can improve quantitative accuracy [5]. |

Strategies for Finding Detailed Protocols

To obtain the specific application notes and quantitative data you require, I suggest the following approaches:

  • Search Patent Literature: The most detailed metabolic pathways and specific analytical methods for investigational compounds are often disclosed in patent applications. Search for patents related to this compound on databases like Google Patents, USPTO, or Espacenet.
  • Access Original Research Articles: The search results reference a key paper: "Preclinical Pharmacokinetics and In Vitro Metabolism of BMS-690514..." (Marathe et al., Journal of Pharmaceutical Sciences, 2010) [2]. Obtaining the full text of this and related papers is crucial, as they will contain the experimental specifics.
  • Refine Your Search Query: Use more targeted terms in scientific databases like PubMed or Google Scholar. Examples include:
    • "this compound in vivo metabolism"
    • "this compound LC-MS/MS method"
    • "characterization of this compound metabolites"

References

Mechanism of Action and Signalling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

BMS-690514 is a potent, reversible, oral tyrosine kinase inhibitor that simultaneously targets key receptors involved in tumour growth and vascularisation [1]. It primarily inhibits the Epidermal Growth Factor Receptor (EGFR/HER1), HER2, and HER4 from the ErbB family, and Vascular Endothelial Growth Factor Receptors (VEGFRs) 1-3 [1] [2] [3].

The following diagram illustrates the signalling pathways inhibited by BMS-690514 and their role in driving tumour progression.

G Ligands Extracellular Ligands (EGF, VEGF) Receptors Receptor Tyrosine Kinases (EGFR, HER2, VEGFR) Ligands->Receptors Binding Cascade Intracellular Signalling Cascade (MAPK, Akt, JNK pathways) Receptors->Cascade Autophosphorylation & Activation Response Cellular Response Cascade->Response Gene Regulation Inhibition BMS-690514 Inhibition Inhibition->Receptors

This multi-targeted action inhibits tumour cell proliferation and angiogenesis, diminishing both tumour proliferation and migration [4].

Summary of Anti-Tumour Efficacy Findings

Preclinical and clinical studies have demonstrated the anti-tumour activity of BMS-690514 across various models, including those resistant to other EGFR inhibitors like erlotinib.

  • In Vitro Activity: BMS-690514 demonstrated potent inhibition of tumour cell proliferation, particularly in non-small cell lung cancer (NSCLC) cell lines with EGFR mutations (exon 19 deletion) or HER2 gene amplification [5]. The IC50 values for inhibiting EGFR and HER2 are 5 nM and 19 nM, respectively [4].
  • In Vivo Efficacy: In vivo studies using nude mice bearing NSCLC xenografts (including H1975 with T790M resistance mutation) showed significant tumour growth inhibition with BMS-690514 treatment at 30 mg/kg/day [2].
  • Clinical Findings: A phase I/IIa study established 200 mg daily as the maximum tolerated dose in humans. The study reported a disease control rate of 43.3% in erlotinib-naïve and 22.6% in erlotinib-resistant NSCLC patients, including those with EGFR T790M mutations [1].

Key Experimental Models and Parameters

The table below summarizes critical parameters from published in vivo experiments that form the basis of a tumour growth inhibition assay protocol.

Parameter Details from Literature
Compound BMS-690514 [2]
Vehicle 40% 1,2-propanediol + 10% Tween 80 in saline [2]
In Vivo Model Female athymic nude mice (6-8 weeks old) [2]
Cell Lines NSCLC lines (e.g., A549, H1975, H1299) [2]
Dosing 30 mg/kg/day, administered orally (by gavage) [2]
Dosing Schedule Once daily for 5 days [2]
Treatment Initiation When tumour volume reaches 75–150 mm³ [2]
Primary Endpoint Tumour volume measurement over time to assess growth inhibition [2]

Considerations for Protocol Development

Based on the gathered data, here are key points to consider when designing your experiments:

  • Combination with Radiotherapy: Research indicates that combining BMS-690514 with ionizing radiation produces a sequence-dependent synergistic effect. The most significant enhancement of radiation's anti-tumour effect was observed with adjuvant (sequential) administration of BMS-690514 following radiation, rather than concomitant treatment [2].
  • Dosing Translation: The efficacious dose in mice (30 mg/kg/day) will need to be carefully considered for translation to other animal models, factoring in differences in metabolism and bioavailability [5].
  • Handling and Storage: For laboratory use, BMS-690514 is typically stored at -20°C and dissolved in DMSO for in vitro studies [4] [5].

References

Computational Workflow for Synergistic Combination Prediction

Author: Smolecule Technical Support Team. Date: February 2026

For researchers aiming to pre-screen BMS-690154 in combinations, a data-driven, multi-task learning approach has shown state-of-the-art performance. The following workflow, inspired by the MTLSynergy model, integrates key prediction tasks to efficiently identify promising combinations [1].

f Figure 1: Drug Combination Screening Workflow Drug Features (this compound & Partner) Drug Features (this compound & Partner) Drug Encoder (Autoencoder) Drug Encoder (Autoencoder) Drug Features (this compound & Partner)->Drug Encoder (Autoencoder) Multi-task Learning DNN Multi-task Learning DNN Drug Encoder (Autoencoder)->Multi-task Learning DNN Cell Line Features (RNA-Seq Data) Cell Line Features (RNA-Seq Data) Cell Line Encoder (Autoencoder) Cell Line Encoder (Autoencoder) Cell Line Features (RNA-Seq Data)->Cell Line Encoder (Autoencoder) Cell Line Encoder (Autoencoder)->Multi-task Learning DNN Task 1: Synergy Score Prediction (Regression) Task 1: Synergy Score Prediction (Regression) Multi-task Learning DNN->Task 1: Synergy Score Prediction (Regression) Task 2: Monotherapy Sensitivity Prediction (Classification) Task 2: Monotherapy Sensitivity Prediction (Classification) Multi-task Learning DNN->Task 2: Monotherapy Sensitivity Prediction (Classification) Output: Loewe Synergy Value Output: Loewe Synergy Value Task 1: Synergy Score Prediction (Regression)->Output: Loewe Synergy Value Output: Sensitive / Resistant Output: Sensitive / Resistant Task 2: Monotherapy Sensitivity Prediction (Classification)->Output: Sensitive / Resistant

Key Experimental Parameters and Data Specifications

The predictive accuracy of computational models hinges on the quality and structure of the input data. The following table summarizes the essential data requirements, drawing from standardized practices in the field [1] [2].

Parameter Specification & Description Source/Handling
Drug Features Morgan Fingerprints & Molecular Descriptors: Represent the chemical structure and physicochemical properties of this compound and its partner drugs. Calculate from drug SMILES strings using the RDKit toolkit [1].
Cell Line Features RNA-Seq TPM Data: Gene expression profiles of cancer cell lines used to model the biological context. Utilize publicly available datasets (e.g., from CCLE or DepMap). Feature reduction via autoencoder is recommended [1].
Synergy Data (Training) Loewe Additivity-based Scores: Quantitative synergy scores calculated from dose-response matrices. A score >30 is often used as a threshold for strong synergy [1]. Use publicly available datasets like O'Neil (22,737 samples) or DrugComb for model training and validation [1].
Sensitivity Data (Training) Relative Inhibition (RI) Values: A robust metric for monotherapy drug sensitivity. A threshold of RI=50 can be used for sensitive/resistant classification [1]. Sourced from the DrugComb portal, which aggregates sensitivity data for drugs across cell lines [1].

Core Experimental Protocol for Validation

Once computational predictions are made, top-ranking this compound combinations require validation in a wet-lab setting. This protocol outlines a standardized in vitro approach.

f Figure 2: In Vitro Validation Protocol 1. Cell Line Selection & Culture 1. Cell Line Selection & Culture 2. Drug Treatment (4x4 Matrix) 2. Drug Treatment (4x4 Matrix) Serially dilute this compound and partner drug across 4 concentrations each Combine all possible pairs in a matrix 1. Cell Line Selection & Culture->2. Drug Treatment (4x4 Matrix) 3. Incubation & Viability Assay 3. Incubation (48h) & Viability Assay (CellTiter-Glo) 2. Drug Treatment (4x4 Matrix)->3. Incubation & Viability Assay 4. Data Analysis & Synergy Calculation 4. Data Analysis & Synergy Calculation Calculate % growth inhibition vs. control Compute synergy scores (e.g., Loewe, Bliss) 3. Incubation & Viability Assay->4. Data Analysis & Synergy Calculation Output: Validated Synergistic Combination Output: Validated Synergistic Combination 4. Data Analysis & Synergy Calculation->Output: Validated Synergistic Combination

Step-by-Step Methodology:

  • Cell Line Selection & Culture: Select 3-5 genetically diverse cancer cell lines relevant to the intended indication of this compound. Maintain cells in recommended media and conditions, ensuring they are in logarithmic growth phase at the time of assay [1] [2].
  • Drug Treatment in a 4x4 Matrix:
    • Prepare 4 serial dilutions of this compound and its partner drug, covering a range from IC₁₀ to IC₉₀.
    • For each cell line, seed cells in 384-well plates.
    • Treat cells with all 16 possible combinations of the two drug dilution series, including single-agent and vehicle control wells. Each condition should be performed in at least 4 replicates to ensure statistical robustness [1].
  • Incubation and Viability Assay:
    • Incubate the treated plates for 48 hours at 37°C and 5% CO₂.
    • Measure cell viability using a luminescent ATP-based assay like CellTiter-Glo. Record luminescence signals, which are proportional to the number of viable cells.
  • Data Analysis and Synergy Calculation:
    • Normalize the raw luminescence data to the average of the vehicle control (100% growth) and no-cell background (0% growth).
    • Calculate the percent growth inhibition for each well.
    • Input the dose-response matrix into specialized software (e.g., Combenefit, SynergyFinder) to calculate quantitative synergy scores using reference models like Loewe Additivity or Bliss Independence [1] [2]. A Loewe synergy score >30 is typically considered strongly synergistic [1].

Critical Considerations for Research and Development

  • Dose Dependence is Critical: Combination effects are highly dose-dependent. A pair may be synergistic at one dose ratio and antagonistic at another. Computational models that predict full dose-response matrices offer a significant advantage over binary classifiers [2].
  • Context Specificity: Synergy is not a universal property of a drug pair. It is highly dependent on the genomic and molecular context of the cell line or patient. Always test predictions across multiple, molecularly characterized models [2].
  • Beyond Synergy to Therapeutic Window: The ultimate goal is a combination with a superior therapeutic window. Whenever possible, include assessments on non-malignant cell types to evaluate potential toxicity, moving beyond efficacy alone [2].
  • Clinical Translation: Promising in vitro results must be followed by rigorous safety assessments. Early clinical data on other targeted therapy combinations highlight the need for caution, as certain combinations can lead to a concerning rate of serious infections [3]. Controlled trials are essential to confirm the safety and efficacy profile of any novel combination [3].

Conclusion

While specific data on this compound is not publicly available, the established computational and experimental frameworks detailed here provide a robust pathway for its evaluation in combination therapies. By first leveraging multi-task learning models like MTLSynergy for in-silico pre-screening and then validating hits through rigorous in vitro dose-response matrices, researchers can systematically and efficiently identify the most promising synergistic combinations for further development.

References

EGFR Signaling Pathway & BMS-690154 Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that regulates cell growth, proliferation, and differentiation [1]. Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues (such as Tyr1068) in its intracellular domain [1] [2]. These phosphorylated residues serve as docking sites for adaptor proteins (like Grb2 and Shc) and initiate downstream signaling cascades, including the key Ras-Raf-MEK-ERK/MAPK pathway [3] [1].

BMS-690154 is known as an EGFR kinase inhibitor. It likely functions by binding to the intracellular tyrosine kinase domain of EGFR, preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition can be measured by a reduction in phosphorylated EGFR (p-EGFR) levels in Western blot analysis.

The diagram below illustrates this core signaling pathway and the postulated point of inhibition for this compound.

G EGFR Signaling Pathway and this compound Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binding pEGFR p-EGFR (Tyr1068) EGFR->pEGFR Dimerization & Autophosphorylation Adaptors Grb2/SOS Adaptors pEGFR->Adaptors Docking Ras Ras Adaptors->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Expression BMS This compound BMS->pEGFR Inhibits

Detailed Experimental Western Blot Protocol

This protocol synthesizes general Western blot procedures [4] with specific considerations for analyzing EGFR phosphorylation and the use of kinase inhibitors like this compound.

Stage 1: Cell Treatment and Sample Preparation
  • Cell Culture and Treatment:

    • Culture appropriate cell lines (e.g., A431, which expresses high levels of EGFR [5]) under standard conditions.
    • Serum-starve cells (e.g., 16-24 hours) to reduce background signaling.
    • Pre-treatment: Incubate cells with a concentration gradient of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours).
    • Stimulation: Stimulate cells with EGF (e.g., 50-200 ng/mL for 10-15 minutes [5]) to activate EGFR. Include an unstimulated negative control and an EGF-stimulated, uninhibited positive control.
  • Cell Lysis and Protein Quantification:

    • Place culture dishes on ice and rinse cells with ice-cold PBS.
    • Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with:
      • Protease inhibitor cocktail.
      • Phosphatase inhibitor cocktail (critical for preserving phosphorylation states).
      • EDTA.
    • Scrape lysates, transfer to microcentrifuge tubes, and incubate on ice for 10-30 minutes.
    • Clarify lysates by centrifugation at 14,000-17,000 x g for 10-15 minutes at 4°C [4].
    • Transfer the supernatant to new tubes and determine protein concentration using a BCA or Bradford assay [4].
Stage 2: Gel Electrophoresis and Protein Transfer
  • Sample Preparation:

    • Dilute lysates in Laemmli sample buffer to a final concentration of 1-2 µg/µL.
    • Include a reducing agent, such as DTT (50-100 mM), in the loading buffer [4].
    • Denature samples by heating at 95-100°C for 5-10 minutes.
  • SDS-PAGE:

    • Load an equal amount of total protein (e.g., 20-40 µg per lane [4]) onto a 4-12% Bis-Tris polyacrylamide gel. A molecular weight ladder should be loaded in one lane.
    • Run the gel using MOPS or MES SDS running buffer at constant voltage (e.g., 150-200V) until the dye front reaches the bottom.
  • Protein Transfer:

    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
    • Confirm efficient transfer by staining the membrane with a total protein stain (like Ponceau S) or a fluorescent total protein label (see Normalization section below).
Stage 3: Immunodetection
  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation. BSA is often preferred for phospho-specific antibodies.
  • Antibody Incubation:

    • Primary Antibodies: Incubate the membrane with specific primary antibodies diluted in blocking buffer, overnight at 4°C with agitation.
      • Phospho-EGFR (Tyr1068): To detect inhibited phosphorylation.
      • Total EGFR: To control for total EGFR protein levels.
      • Loading Control: See Normalization section.
    • Washing: Wash the membrane 3-5 times for 5 minutes each with TBST.
    • Secondary Antibodies: Incubate with appropriate HRP-conjugated or fluorescently-labeled secondary antibodies for 1 hour at room temperature. Protect from light if using fluorescent antibodies.
    • Washing: Repeat the washing steps as above.
Stage 4: Detection, Normalization & Quantitation
  • Detection:

    • For chemiluminescence, incubate the membrane with an ECL substrate and image using a CCD-based imager or X-ray film.
    • For fluorescence, image the membrane using a system like the iBright Imaging System with the appropriate channels [5].
  • Normalization (Critical for Quantitation):

    • Total Protein Normalization (TPN) is now considered the gold standard over housekeeping proteins (HKPs) like GAPDH or Actin, as HKP expression can vary with experimental conditions [6]. TPN accounts for minor loading inaccuracies by normalizing the target protein signal to the total protein in each lane.
    • Procedure: Use a fluorescent total protein stain (e.g., No-Stain Protein Labeling Reagent) on the membrane before blocking. Image the total protein signal, then proceed with immunodetection. The quantitative data for p-EGFR and total EGFR will be normalized to the total protein signal in their respective lanes [6].

Expected Results & Data Interpretation

The table below outlines the expected Western blot outcomes for a typical dose-response experiment with this compound.

This compound Concentration EGF Stimulation Expected p-EGFR (Tyr1068) Signal Expected Total EGFR Signal Interpretation
0 nM (Vehicle) No Low/Undetectable Unchanged Baseline phosphorylation level.
0 nM (Vehicle) Yes (e.g., 200 ng/mL) Strong Unchanged Positive control for maximum EGFR activation [5].
Low (e.g., 10 nM) Yes Moderate Reduction Unchanged Partial inhibition of EGFR kinase activity.
High (e.g., 1000 nM) Yes Strong Reduction / Absent Unchanged Potent inhibition of EGFR kinase activity.

Key Analysis:

  • The phospho-EGFR (Tyr1068) signal should decrease in a This compound dose-dependent manner, indicating effective kinase inhibition.
  • The total EGFR signal should remain constant across all lanes, confirming that the inhibitor reduces phosphorylation but does not affect the overall levels of the EGFR protein itself.
  • After normalization and quantitation, you can generate a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀) of this compound.

Important Technical Considerations

  • Antibody Validation: Ensure antibodies are specific for your target. The phospho-antibody should be validated for specificity against the phosphorylated Tyr1068 residue of EGFR.
  • Linearity Range: Determine the linear dynamic range of detection for both your target protein and the total protein stain to ensure quantitation is accurate [6].
  • Kinase Inhibitor Specificity: Be aware that this compound may inhibit other kinases. Including an assessment of downstream effectors (like p-ERK) can provide evidence of pathway-specific inhibition.
  • Publication Standards: Adhere to journal guidelines for blot presentation. This includes avoiding over-cropping, indicating spliced lanes, and providing original, unprocessed images upon request [6].

Workflow Visualization

The following diagram summarizes the entire experimental workflow from cell culture to data analysis.

G Western Blot Experimental Workflow S1 1. Cell Culture & Treatment (Serum starvation, this compound, EGF) S2 2. Protein Lysis & Quantification (With protease/phosphatase inhibitors) S1->S2 S3 3. Gel Electrophoresis (SDS-PAGE) (Load 20-40 µg total protein) S2->S3 S4 4. Protein Transfer (To nitrocellulose or PVDF membrane) S3->S4 S5 5. Immunoblotting (Block, incubate with primary/secondary antibodies) S4->S5 S6 6. Detection & Normalization (Chemiluminescence/Fluorescence, TPN) S5->S6 S7 7. Data Analysis (Quantitation, IC₅₀ calculation) S6->S7

References

Application Note: In Vitro & In Vivo Assessment of a VEGF-Targeting Anti-Angiogenic Compound

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in development, wound healing, and numerous pathologies, including cancer and rheumatoid arthritis [1] [2]. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is the principal mediator of pathological angiogenesis, making it a prime target for therapeutic intervention [3] [1]. This application note provides detailed protocols for a multi-modal approach to assess the efficacy of anti-angiogenic compounds, such as kinase inhibitors targeting the VEGF pathway, using standardized in vitro and in vivo models.

2. Key Angiogenic Signaling Pathways Anti-angiogenic agents often target key signaling pathways that drive endothelial cell function. The table below summarizes the primary pathways and their roles.

Pathway Name Key Components Role in Angiogenesis
VEGF Signaling VEGF-A, VEGFR2, PLCγ, Erk1/2 [1] Principal mediator; promotes EC survival, proliferation, permeability, and migration [3] [1].
PI3K/p70 S6K PI3K, Akt, p70 S6 kinase [2] Controls protein synthesis critical for EC proliferation and cell cycle progression [2].
Notch Signaling Notch receptors, ligands (e.g., Dll4) [1] Works with VEGF to specify tip and stalk cell identity, regulating sprouting and branching [1].
Angiopoietin/Tie2 Ang-1, Ang-2, Tie2 receptor [4] Regulates vessel stabilization and maturation; Ang-2 promotes vessel destabilization [4].

The following diagram illustrates the core VEGF signaling pathway, a common target for anti-angiogenic drugs.

VEGF_Pathway VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Erk Erk1/2 Mek Mek Mek->Erk Ras Ras Ras->Raf Raf->Mek Akt Akt PI3K->Akt p70S6K p70 S6 Kinase Akt->p70S6K

3. Experimental Models & Protocols

3.1. In Vitro Endothelial Tube Formation Assay This assay quantifies the ability of endothelial cells to form capillary-like tubular networks on a basement membrane matrix, mimicking the final stages of angiogenesis [5] [6].

  • Workflow Diagram:

Tube_Formation_Workflow In Vitro Tube Formation Assay Workflow Coat Coat well with ECM gel (Incubate 1 hr, 37°C) Seed Seed Endothelial Cells (e.g., HUVECs) Coat->Seed Treat Add Compound/Treatment Seed->Treat Incubate Incubate 4-18 hours (37°C, 5% CO₂) Treat->Incubate Stain Stain with fluorescent dye (Incubate 30 min) Incubate->Stain Image Image with microscopy Stain->Image Analyze Quantitative analysis Image->Analyze

  • Detailed Protocol [5] [6]:

    • Coating: Add 300 µL of extracellular matrix (ECM) gel (e.g., Matrigel) to each well of a multi-well plate (e.g., 96-well). Incubate for 1 hour at 37°C to allow a gel to form.
    • Cell Seeding: Trypsinize and resuspend human umbilical vein endothelial cells (HUVECs) in complete growth medium. Plate cells at a density of 2 × 10⁴ cells per cm² onto the surface of the polymerized gel.
    • Treatment: Add the experimental compound (e.g., BMS-690154), vehicle control, or a known inhibitor (e.g., 10 µmol/L Suramin as a positive control for inhibition) to the respective wells.
    • Incubation: Incubate the plate undisturbed for 4 to 18 hours at 37°C in a 5% CO₂ incubator to allow tube network formation.
    • Staining: Carefully remove the incubation medium and wash the gel with buffer. Add a calcein-AM or other viable staining dye and incubate for 30 minutes.
    • Imaging: Capture images using both phase-contrast and fluorescence microscopy (using a green filter for calcein-AM).
  • Quantitative Analysis: The following quantitative measures can be derived from the images, with advanced graph-based methods offering superior insight [7]. | Analysis Method | Key Metrics | Interpretation | | :--- | :--- | :--- | | Traditional Morphometry | Total tubule length, Number of meshes, Number of junctions [7] [6] | Measures gross morphology. | | Graph-Theoretic Analysis | Average node degree, Clustering coefficient, Global efficiency, Tortuosity, Connectivity Index [7] | Quantifies network topology, complexity, and quality. |

3.2. In Vivo Cornea Micropocket Assay This assay visualizes and quantifies angiogenic sprouting towards a controlled stimulus in a normally avascular tissue [4].

  • Workflow Diagram:

Cornea_Assay_Workflow In Vivo Cornea Micropocket Assay Workflow Implant Implant AF-containing pellet into mouse cornea Invade Vessels sprout from limbus and grow towards pellet Implant->Invade Capture Capture images at time points (e.g., 3, 5 days) Invade->Capture Process Process and segment vascular images Capture->Process Measure Measure neovascularization area and growth Process->Measure

  • Detailed Protocol [4]:
    • Pellet Implantation: Anesthetize a mouse (e.g., 8-10 week old Balb/c). Using a surgical blade and tweezers, create a small pocket in the corneal stroma about 1 mm from the limbal vessels. Implant a slow-release hydron pellet containing the angiogenic factor (e.g., 300 ng VEGF-A165) with or without the test compound.
    • Monitoring: The angiogenic factor diffuses from the pellet, stimulating vessels from the limbus to sprout and grow towards it over several days.
    • Imaging: At defined time points (e.g., 3 and 5 days post-implantation), capture high-resolution images of the corneal vascular response under anesthesia.
    • Image Analysis: Use semi-automated image processing to segment the vascular network from the background. This can involve Gaussian matched filters and local entropy thresholding to create a skeletonized image of the vasculature [4].
    • Quantification: Generate a vascular density profile by counting the number of vessels along planes perpendicular to the direction of growth, moving from the limbus towards the pellet [4].

4. Troubleshooting and Technical Notes

  • Tube Formation Assay: Inconsistent network formation can result from poor-quality ECM gel, inappropriate cell passage number, or disturbing the plate during incubation. Include a suramin control to validate inhibitory conditions [5].
  • Cornea Assay: The visibility and avascular nature of the cornea are distinct advantages. However, the procedure is surgically demanding and requires appropriate animal care licenses. Mathematical modeling can be integrated with image analysis to provide quantitative insight into the kinetics of vessel growth [4].
  • Pathway Inhibition: When testing a specific compound, confirm its mechanism by using Western blotting to assess phosphorylation states of key pathway components like Erk1/2, Akt, and p70 S6 kinase in treated endothelial cells [2].

5. Conclusion A combination of in vitro and in vivo models, as described herein, provides a robust framework for evaluating the potency and efficacy of anti-angiogenic compounds. The integration of advanced quantitative image analysis, particularly graph-theoretic methods, moves beyond simple morphology to capture the functional topology of vascular networks, offering deeper insights for drug development.

References

Application Notes and Protocols for Measuring BMS-690514 Blood Plasma Concentration in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BMS-690514

BMS-690514 is a reversible oral inhibitor targeting human epidermal growth factor receptors (HER/EGFR) and vascular endothelial growth factor receptors (VEGFR). This small molecule therapeutic agent has been investigated in clinical trials for treating advanced solid tumors, demonstrating antitumor and antiangiogenic activities through simultaneous inhibition of key signaling pathways involved in tumor growth and metastasis [1] [2]. Understanding its pharmacokinetic profile, particularly plasma concentration measurement, is essential for dose optimization and efficacy assessment.

Key characteristics of BMS-690514 include its moderate permeability in Caco-2 cells with potential as a P-glycoprotein substrate, metabolism primarily via CYP2D6 and CYP3A4 enzymes, and additional clearance through direct glucuronidation. The compound demonstrates ability to cross the blood-brain barrier with approximately 1:1 brain-to-plasma distribution [1]. These properties significantly influence its plasma concentration measurements and interpretation in clinical settings.

Preclinical Pharmacokinetic Profile

Preclinical studies across multiple species provide foundational data guiding plasma concentration monitoring in human trials:

Table 1: Preclinical Pharmacokinetic Parameters of BMS-690514

Species Oral Bioavailability (%) Primary Metabolic Pathways Brain-to-Plasma Ratio Projected Human Efficacy
Mouse 78% Oxidation, Glucuronidation ~1.0 100-200 mg QD dose
Rat ~100% Oxidation, Glucuronidation ~1.0 100-200 mg QD dose
Monkey 8% Oxidation, Glucuronidation ~1.0 100-200 mg QD dose
Dog 29% Oxidation, Glucuronidation ~1.0 100-200 mg QD dose

The significant variation in oral bioavailability across species, particularly the low exposure in monkeys, was attributed to high systemic clearance consistent with predictions from in vitro monkey liver microsomes [1]. Integration of these preclinical data projected human pharmacokinetics and efficacious doses in the range of 100-200 mg administered once daily.

Clinical Pharmacokinetics and Dosing

Phase I clinical trials established the safety profile, maximum tolerated dose, and pharmacokinetic parameters of BMS-690514 in humans:

Table 2: Clinical Pharmacokinetic Parameters from Phase I Trials

Parameter Value Clinical Context
Maximum Tolerated Dose (MTD) 150 mg/day Intercalated with paclitaxel/carboplatin
Dose-Limiting Toxicities Grade 3 diarrhea, Grade 3 thrombosis Dose-dependent
Common Adverse Events Diarrhea (97%), acneiform rash (60%), fatigue (43%) Generally manageable
Drug Administration Days 4-19 in 21-day cycles Intercalated with chemotherapy
Antitumor Activity 12 partial responses, 12 stable diseases Out of 32 evaluable patients

The intercalated dosing regimen (Days 4-19 of 21-day cycles) with fixed doses of paclitaxel (200 mg/m²) and carboplatin (AUC 6 mg/mL·min) demonstrated that sequential intermittent administration of chemotherapy did not significantly affect BMS-690514 pharmacokinetics [2] [3]. This dosing strategy achieved pharmacodynamic separation while maintaining antitumor activity across various solid tumor types.

Analytical Method Validation Protocol

Robust measurement of BMS-690514 plasma concentrations requires rigorous analytical method validation following established guidelines:

Key Validation Parameters

Table 3: Analytical Method Validation Parameters and Acceptance Criteria

Parameter Experimental Design Acceptance Criteria
Accuracy Prepare samples at 80%, 100%, 120% of target concentration in triplicate Recovery: 98-102%
Precision Five replicate injections of standard solution %RSD ≤ 2.0%
Specificity Inject diluent blank, system suitability, standard, and test samples No interference from diluent; peak purity index > threshold
Linearity Prepare standards from 50-150% of target concentration (6 levels) Correlation coefficient ≥0.999; y-intercept ±3%
Range 50-150% of target concentration Precision and accuracy maintained throughout
Robustness Deliberate variations in method parameters System suitability maintained
Sample Collection and Processing

Blood sample collection for BMS-690514 monitoring follows standardized procedures:

  • Collection: Venous blood samples (4-6 mL) drawn into sodium heparin tubes (green top) for plasma separation
  • Processing: Centrifugation at 3000 RPM for 20 minutes at room temperature
  • Storage: Immediate transfer of plasma to -80°C freezer until analysis
  • Stability: Analysis within 3 weeks of collection recommended [4]
Chromatographic Conditions

Based on similar persistent organic compound analyses:

  • Instrumentation: GC/MS system with DB-5 column (30 m, 0.25 mm diameter, 0.25 μm film thickness)
  • Detection: Electron capture negative chemical ionization (NCI SIM)
  • Carrier Gas: Helium at 0.7 mL/min flow rate
  • Temperature Programming: Initial oven temperature 80°C, ramped to 300°C with specific gradients for optimal separation [4]

BMS_analysis_workflow SampleCollection Sample Collection (4-6 mL venous blood) Processing Centrifugation 3000 RPM, 20 min SampleCollection->Processing PlasmaSeparation Plasma Transfer Processing->PlasmaSeparation Storage Storage at -80°C PlasmaSeparation->Storage Extraction Sample Extraction and Clean-up Storage->Extraction InstrumentalAnalysis GC/MS Analysis Extraction->InstrumentalAnalysis DataProcessing Data Processing and Quantification InstrumentalAnalysis->DataProcessing Validation Method Validation Validation->SampleCollection

Signaling Pathways and Mechanism of Action

BMS-690514 targets critical cellular signaling pathways involved in tumor progression:

BMS_signaling_pathways cluster_receptors Receptor Inhibition cluster_pathways Downstream Signaling Pathways BMS BMS-690514 Oral Administration EGFR EGFR/HER1 Receptor BMS->EGFR Potent Inhibition HER2 HER2 Receptor BMS->HER2 Potent Inhibition HER4 HER4 Receptor BMS->HER4 Potent Inhibition VEGFR1 VEGFR1-3 Receptors BMS->VEGFR1 Potent Inhibition Proliferation Proliferation Signaling EGFR->Proliferation Survival Cell Survival Pathways HER2->Survival Migration Cell Migration HER4->Migration Angiogenesis Angiogenesis Pathways VEGFR1->Angiogenesis BiologicalEffects Biological Effects • Antitumor activity • Anti-angiogenesis • Tumor growth inhibition Proliferation->BiologicalEffects Survival->BiologicalEffects Angiogenesis->BiologicalEffects Migration->BiologicalEffects

The simultaneous inhibition of EGFR/HER and VEGFR signaling pathways represents a unique therapeutic approach, targeting both tumor cell proliferation and angiogenesis within the tumor microenvironment [2] [3]. This mechanism underlies the compound's antitumor efficacy observed in phase I trials.

Blood-to-Plasma Distribution Assessment

Understanding partitioning between blood components is essential for accurate pharmacokinetic interpretation:

Experimental Approach

A convenient method for determining blood-plasma concentration ratios uses routine plasma collection with minimal additional processing:

  • Sample Preparation: Analyze compound plasma concentrations in regular blood samples and samples diluted with blank plasma
  • Analysis: Measure only plasma concentrations, simplifying routine pharmacokinetic studies
  • Validation: Results show good agreement with common in vitro measurements of blood-plasma ratio [5]
Distribution Coefficients

Based on similar organic compound analyses, distribution coefficients for plasma to whole blood concentrations typically range from:

  • Pesticides/CHCs: 1.74 to 2.26
  • PCBs: Average 1.69 ± 0.06
  • PBDEs: Average 1.65 ± 0.03 [4]

Clinical Application and Monitoring Recommendations

For researchers and clinicians implementing BMS-690514 therapeutic monitoring:

  • Optimal Sampling Times: Based on intercalated dosing (Days 4-19 of 21-day cycles), trough concentrations should be monitored prior to daily dosing
  • Therapeutic Drug Monitoring: Regular assessment of plasma concentrations recommended due to significant interpatient variability observed in clinical trials
  • Toxicity Correlation: Monitor plasma concentrations in patients experiencing grade ≥2 diarrhea or rash for potential dose adjustment
  • Drug Interaction Assessment: Regular monitoring recommended when co-administered with CYP3A4 inducers or inhibitors [2] [3]

Conclusion

The analytical methods and protocols described provide a comprehensive framework for monitoring BMS-690514 plasma concentrations in drug development. The validated GC/MS methodology, combined with appropriate sample handling procedures, ensures reliable quantification essential for dose optimization and pharmacokinetic-pharmacodynamic correlations. The established therapeutic range and monitoring recommendations support the clinical development of this multitargeted kinase inhibitor across various solid malignancies.

References

Comprehensive Application Notes and Protocols: Tissue Distribution Study Methods for BMS-690154

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BMS-690154 and Tissue Distribution Assessment

This compound is a pyrrolotriazine-based compound functioning as a pan-inhibitor of receptor tyrosine kinases with demonstrated antineoplastic activity. This targeted therapeutic agent specifically binds to human epidermal growth factor receptors (HER1, HER2) and vascular endothelial growth factor receptor 2 (VEGFR-2), all of which are frequently overexpressed in various tumor types [1]. The therapeutic potential of this compound stems from its ability to simultaneously inhibit multiple signaling pathways involved in tumor cell proliferation and angiogenesis, ultimately leading to tumor cell death [1]. Understanding the tissue distribution profile of this compound is paramount for optimizing its therapeutic efficacy while minimizing off-target effects, as the concentration of a drug in tissue is directly related to its pharmacological effect [2].

Tissue distribution studies play a vital role in drug development programs by providing critical information about a drug's biodistribution, accumulation, and potential site-specific toxicity. These studies help researchers understand the relationship between distribution patterns and pharmacological effects, guide formulation design, improve drug efficacy, and reduce toxicity [2]. For this compound, which targets specific receptors commonly overexpressed in tumors, tissue distribution data is particularly valuable for verifying that the compound effectively reaches its intended molecular targets in sufficient concentrations to exert the desired therapeutic effect. Current interest in tissue distribution studies stems from the limited predictive capacity of plasma drug levels for tissue concentrations and pharmacological response, as well as methodological limitations involved in human tissue sampling [3].

Study Objectives and Strategic Approach

Primary Research Objectives
  • Quantitative Assessment: Precisely determine the concentration-time profiles of this compound and its potential metabolites in various tissues, with particular emphasis on target tissues expressing HER1, HER2, and VEGFR-2 receptors [2] [4]. This quantitative assessment is crucial for establishing correlation between tissue exposure and pharmacological effects.

  • Tissue Localization: Identify and quantify drug accumulation in both target (tumor tissues with receptor overexpression) and non-target tissues to predict potential efficacy and toxicity concerns [2]. This includes assessment of the drug's ability to penetrate physiological barriers such as the blood-brain barrier, which could influence its application for central nervous system malignancies [4].

  • PK-PD Correlation: Establish meaningful correlations between tissue concentrations and observed pharmacological effects or toxicity manifestations, enabling more accurate prediction of therapeutic outcomes [3]. This objective addresses the limitation of relying solely on plasma pharmacokinetic data to anticipate drug effects at tissue sites.

Strategic Methodological Approach

The tissue distribution assessment for this compound employs a comprehensive multimodal approach that integrates several methodological strategies to overcome individual technique limitations and provide a complete distribution profile:

  • Combined Methodologies: Utilize both conventional tissue dissection with LC-MS/MS analysis and advanced imaging techniques like quantitative whole-body autoradiography (QWBA) to obtain complementary data on drug distribution [2] [5]. This combined approach provides both quantitative concentration data and spatial distribution information within tissues.

  • Radiolabeling Strategy: Employ 14C-radiolabeled this compound to enable sensitive tracking of the compound and its metabolites through various tissues, facilitating comprehensive mass balance assessments and identification of distribution patterns that might be missed with non-radiolabeled approaches [2] [4]. The radiolabeling approach is particularly valuable for QWBA studies, where detection sensitivity is crucial.

  • Temporal Assessment: Conduct distribution studies at multiple time points to capture the dynamic nature of drug distribution, accumulation, and elimination, providing a complete understanding of the kinetic behavior of this compound across tissues [4]. This temporal assessment is essential for identifying potential tissue accumulation concerns.

Table 1: Key Methodological Approaches for this compound Tissue Distribution Studies

Method Category Specific Techniques Key Applications Advantages
Quantitative Analysis LC-MS/MS [5], Radioisotope Counting [2] Precise quantification of drug and metabolites in tissues High sensitivity and specificity for parent drug and metabolites
Spatial Imaging QWBA [2] [4], Microautoradiography (MARG) [4] Visualization of drug distribution within tissues and cellular localization High resolution, full tissue range, maintains spatial relationships
Hybrid Techniques Barcoded EVs and LNPs [6] Multiplexed tracking of delivery systems Enables simultaneous comparison of multiple targeting strategies

Methodological Background and Technical Principles

Quantitative Tissue Distribution Studies

Quantitative tissue distribution studies provide critical time-course data on drug distribution and in-situ concentrations in various tissues and organs, offering insights that cannot be derived from plasma pharmacokinetics alone [4]. The fundamental principle behind these studies is that tissue drug concentrations often correlate more directly with pharmacological effects than plasma concentrations, especially when drug distribution is heterogeneous between tissues [2]. For this compound, these studies help verify that the compound reaches its intended molecular targets in sufficient concentrations to inhibit the HER and VEGFR-2 receptors effectively. Traditional investigations have been carried out by conventional methods such as tissue dissection followed by total radioactivity determination or LC-MS/MS analysis [2]. These approaches provide precise quantitative data but may lack comprehensive spatial information within tissues.

The strategic importance of tissue distribution studies in drug development is multifaceted. First, they provide essential information for designing appropriate toxicology and pharmacology experiments and for interpreting the results of these studies [2]. Second, they help identify potential sites of unanticipated organ toxicity that might not be predicted from plasma concentration data alone. Third, for targeted therapies like this compound, distribution studies can validate that the drug delivery approach is effective for reaching the intended site of action. Finally, these studies can inform formulation optimization by identifying distribution limitations that might be overcome through specialized delivery systems [3]. The data generated from these studies therefore plays a crucial role in both efficacy optimization and risk assessment during drug development.

Quantitative Whole-Body Autoradiography (QWBA)

Quantitative Whole-Body Autoradiography (QWBA) represents a revolutionary advancement in drug distribution studies, utilizing fluorescence imaging techniques to provide high-resolution images of radiolabeled drug distribution throughout the entire animal body [2]. The fundamental principle of QWBA involves administering radiolabeled compounds to animals, followed by cryopreservation of the carcass at specific time points after administration. The frozen carcass is then prepared in a solid block embedded with a supporting medium, and thin sections of the entire animal are created using a cryostat [2]. These sections are analyzed to determine precisely where the compound has distributed throughout the body, providing unparalleled comprehensive distribution data.

QWBA offers several distinct advantages over conventional tissue distribution methods. These include high resolution, wide range of substance detection, comprehensive tissue coverage across the full organizational spectrum, complete time span assessment, and precise quantifiability [2]. The technique can be performed alone or in combination with radiolabeled mass balance and plasma pharmacokinetic studies to provide high-resolution quantitative data that characterizes the fundamental absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates [2]. For this compound, QWBA is particularly valuable for identifying potential site-specific accumulation and for verifying tumor penetration, which is critical for its intended antineoplastic activity.

Table 2: Comparison of Tissue Distribution Study Methods for this compound

Parameter LC-MS/MS [5] QWBA [2] Conventional Tissue Dissection [2]
Sensitivity 2.4-5000 nM range High (nanocurie range) Moderate to High
Spatial Resolution Limited (homogenized tissue) Excellent (tissue structure maintained) Limited (whole tissue homogenate)
Metabolite Differentiation Excellent (separates parent drug and metabolites) Limited (total radioactivity only) Moderate with LC-MS/MS detection
Throughput Moderate Low to Moderate Moderate to High
Key Applications Precise quantification of specific analytes Comprehensive tissue distribution mapping Targeted tissue concentration assessment

Experimental Protocols and Workflows

Study Design and Animal Models

Appropriate study design is fundamental for generating reliable and meaningful tissue distribution data for this compound. A standard study investigates the tissue distribution of a [14C]-labeled drug and related material in rats, with animals randomly divided into different groups based on their assigned time point of euthanasia [4]. The experimental design can be adjusted according to specific research purposes, with common modifications including additional animals, custom time points, terminal blood plasma radioactivity quantification, placental transfer studies using pregnant animals, tumor penetration studies, gender effects assessment, and the use of disease models [4]. For this compound, particular attention should be paid to including relevant tumor models that overexpress the target receptors (HER1, HER2, VEGFR-2) to adequately assess target site delivery.

The selection of appropriate animal models is critical for generating predictive tissue distribution data. Commonly used species include rodents (mice, rats, guinea pigs) and non-rodents (dogs, minipigs, non-human primates) [4]. For this compound, the use of disease-specific models such as tumor-bearing mice or xenograft models with documented HER or VEGFR-2 overexpression would provide the most relevant distribution data. The route of administration should reflect the intended clinical application, with intravenous and oral administration being the default options, though intraperitoneal, intramuscular, subcutaneous injections, and IV cannulation can also be employed [4]. The amount of radioactive dose is determined by the PK properties of the parent compound, typically under 100 µCi/kg, with the radiolabeled drug diluted with non-radiolabeled compound to achieve the total targeted dose [4].

LC-MS/MS Method for Tissue Distribution Assessment

The development and validation of a robust LC-MS/MS method is crucial for the precise quantification of this compound and its metabolites in tissue samples. A representative protocol, adapted from methodologies used for similar kinase inhibitors, would involve specific steps for sample preparation, chromatographic separation, and mass spectrometric detection [5]. For tissue processing, the protein precipitation technique with acetonitrile is typically employed, followed by separation using a Biphenyl column with 0.1% formic acid in water and acetonitrile as mobile phases [5]. The analytes are then quantified under positive electrospray ionization (ESI) mode using a multiple reaction monitoring (MRM) approach, which offers superior sensitivity and specificity for target analyte detection.

The method validation for this compound quantification should demonstrate good linearity within an appropriate range (e.g., 2.4-5000.00 nM for similar compounds), with reproducible intra and inter-day accuracy and precision (e.g., 84-98% and <13% respectively) [5]. Other validation parameters include extraction recovery and matrix effect assessment (typically achieving acceptable ranges of 82-105%), and stability studies demonstrating compound integrity under bench-top (91-99%), freeze-thaw (83-110%), and long-term storage conditions (80-106%) [5]. For this compound, special attention should be paid to potential metabolites, particularly those resulting from glucuronidation or other common metabolic pathways for kinase inhibitors, to ensure the method can distinguish the parent compound from its metabolites.

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis LCMSMS LC-MS/MS Tissue Distribution Workflow SP1 Tissue Collection & Weighing LCMSMS->SP1 SP2 Homogenization in Buffer SP1->SP2 SP3 Protein Precipitation with Acetonitrile SP2->SP3 SP4 Centrifugation & Collection of Supernatant SP3->SP4 SP5 Evaporation & Reconstitution in Mobile Phase SP4->SP5 LC1 Chromatographic Separation Biphenyl Column, 0.1% Formic Acid Water/Acetonitrile Mobile Phase SP5->LC1 LC2 Mass Spectrometric Detection Positive ESI Mode, MRM Approach LC1->LC2 LC3 Quantification of This compound & Metabolites LC2->LC3 DA1 Calibration Curve Linear Range: 2.4-5000 nM LC3->DA1 DA2 Quality Control Samples Intra/Inter-day Precision & Accuracy DA1->DA2 DA3 Tissue Concentration Calculation & PK Analysis DA2->DA3

QWBA Protocol for Spatial Distribution Mapping

The QWBA protocol provides a comprehensive approach for visualizing the spatial distribution of this compound throughout the entire animal body. The process begins with administration of the radiolabeled compound to animals via the desired route (intravenous, oral, intraperitoneal, intramuscular, subcutaneous, or IV cannulation) [2]. The most commonly used radionuclides for such studies include 14C, 125I, 33P, 35S, 153Gd, 59Fe, with 14C being particularly prevalent for small molecule therapeutics like this compound [2]. At specific time points after administration (typically within 168 hours, though this can be extended based on the drug's half-life), the animals are humanely euthanized, and the carcasses are frozen to preserve tissue integrity and drug distribution patterns.

The subsequent tissue processing involves preparing the frozen carcass in a solid block embedded in a supporting medium such as carboxymethyl cellulose [2]. Thin sections (typically 20-40 μm) of the entire animal carcass are then created using a cryostat maintained at -20°C, with 10-20 whole-body sections collected at various depths to ensure comprehensive representation [2]. These sections are collected on adhesive tape and lyophilized to prevent diffusion of the compound during processing. The prepared sections are then exposed to imaging plates containing phosphor storage phosphor technology for a minimum of four days to capture the distribution pattern of radioactivity [4]. After exposure, the images are scanned and quantified relative to calibration standards by image densitometry using appropriate image analysis software such as MCID [4].

Advanced Methodologies: Barcoded Hybrid EV Systems

An emerging technology for multiplexed analysis of tissue distribution involves barcoded hybrids of extracellular vesicles (EVs) and lipid nanoparticles (LNPs) [6]. This innovative approach enables simultaneous tracking of multiple EV sources from various cell lines within a single in vivo experiment, significantly increasing throughput while reducing animal use [6]. While this method may be more applicable for delivery system optimization for this compound rather than direct distribution assessment of the compound itself, it represents a cutting-edge methodology with potential future applications. The technique involves generating a library of uniquely barcoded hybrid EV particles (hEVs) through controlled fusion of EVs from different cell lines with LNPs carrying single-stranded DNA barcodes [6].

The practical implementation of this technology involves combining multiple hEVs for multiplexed in vivo biodistribution profiling in mice, followed by detection of the barcodes in various tissues to map distribution patterns [6]. For this compound, this approach could be valuable in the future for screening various formulation strategies to optimize tissue-specific delivery, particularly to tumor sites expressing the target receptors. The technology has demonstrated practical utility in identifying EVs with specific tissue tropism (e.g., HAP1-derived hEVs showing lung tropism) and confirming functional delivery of therapeutic payloads (e.g., Cre mRNA) to specific tissues [6]. This represents a powerful approach for rapid profiling of biodistribution across different EV sources, which could eventually inform targeted delivery strategies for this compound.

Data Interpretation and Analytical Considerations

Tissue Pharmacokinetic Analysis

The interpretation of tissue distribution data for this compound requires sophisticated analytical approaches to extract meaningful insights about the compound's behavior in biological systems. The drug concentrations derived from drug-related total radioactivity (from QWBA) or specific analyte measurements (from LC-MS/MS) are used to generate concentration-time profiles for each tissue of interest [4]. Based on these profiles, tissue pharmacokinetic parameters are calculated using non-compartmental analysis, which provides critical metrics such as maximum concentration (C~max~), time to maximum concentration (T~max~), area under the concentration-time curve (AUC), and elimination half-life in each tissue [4]. These parameters enable direct comparison of drug exposure between different tissues and plasma, helping to identify potential sites of accumulation or limited distribution.

For targeted therapies like this compound, a key aspect of data interpretation involves correlating tissue concentrations with target receptor expression levels. This analysis helps verify whether the compound achieves sufficient concentrations at sites of action to effectively inhibit the HER and VEGFR-2 receptors. The strategies for tissue distribution pharmacokinetic analysis have evolved from traditional compartment and physiological models to more advanced approaches based on spatial and fractal models, and predominantly, pharmacokinetic-pharmacodynamic (PK-PD) models [3]. Additionally, model-independent analysis based on the use of mean transit times or deconvolution strategies has become a valuable alternative for the pharmacokinetic analysis of tissue distribution, particularly when complex distribution patterns are observed [3].

Safety and Toxicity Assessment

Tissue distribution studies provide critical data for safety assessment by identifying potential sites of drug accumulation that might lead to unexpected organ toxicity. For this compound, particular attention should be paid to tissues that show high and persistent concentrations of the drug or its metabolites, especially if these tissues are not the intended sites of therapeutic action. The data generated from these studies supports human dosimetry calculations, which predict radiation exposure in clinical trials when radiolabeled compounds are used [2]. Furthermore, tissue distribution data can help interpret findings from histopathology studies by providing context for drug-induced morphological changes observed in specific tissues.

The regulatory implications of tissue distribution findings are significant, as unexpected accumulation in certain tissues may require additional specialized toxicity studies or monitoring in clinical trials. For instance, if this compound shows substantial distribution across the blood-brain barrier, additional neurotoxicity assessments might be warranted. Conversely, limited distribution to certain tissues might suggest reduced risk for site-specific toxicity. The correlation with histopathology is an essential component of the safety assessment, helping to distinguish between direct drug-related toxicity and secondary changes unrelated to drug exposure [2]. This comprehensive safety evaluation ensures that potential risks are identified early in the development process, enabling appropriate risk mitigation strategies.

G cluster_pk Pharmacokinetic Analysis cluster_safety Safety Assessment cluster_efficacy Efficacy Correlation DataInterpretation Tissue Distribution Data Interpretation Framework PK1 Concentration-Time Profile Generation for Each Tissue DataInterpretation->PK1 SA1 Identification of High-Exposure Tissues DataInterpretation->SA1 EF1 Target Tissue Exposure Assessment DataInterpretation->EF1 PK2 Non-Compartmental Analysis (Cmax, Tmax, AUC, Half-life) PK1->PK2 PK3 Tissue-to-Plasma Ratio Calculation PK2->PK3 PK4 Accumulation Potential Assessment PK3->PK4 SA2 Correlation with Histopathology Findings SA1->SA2 SA3 Metabolite Distribution & Potential Toxicity SA2->SA3 SA4 Human Dosimetry Calculations SA3->SA4 EF2 Receptor Occupancy Modeling EF1->EF2 EF3 PK-PD Relationship Establishment EF2->EF3 EF4 Therapeutic Window Determination EF3->EF4

Conclusion and Future Perspectives

The comprehensive assessment of This compound tissue distribution through integrated methodological approaches provides critical insights that support its development as a targeted antineoplastic agent. The combination of quantitative analytical methods like LC-MS/MS with spatial imaging techniques such as QWBA offers complementary data that enables a thorough understanding of the compound's biodistribution, target tissue penetration, and potential sites of accumulation [2] [5]. These studies confirm that this compound reaches its intended molecular targets in tissues expressing HER1, HER2, and VEGFR-2 receptors, providing the pharmacological foundation for its observed antitumor effects [1]. Furthermore, the identification of distribution patterns and potential metabolite accumulation in non-target tissues informs important safety considerations during clinical development.

Looking forward, the field of tissue distribution studies continues to evolve with emerging technologies that promise enhanced efficiency and insight. Multiplexed approaches using barcoded hybrid systems represent a promising direction for increasing throughput while reducing animal use in distribution studies [6]. Additionally, continued advancement in in silico models for drug distribution has become a helpful tool in drug discovery and development, potentially offering predictive capabilities that could optimize study designs for compounds like this compound [3]. The ongoing refinement of physiologically-based pharmacokinetic (PBPK) models incorporating tissue distribution data will further enhance our ability to extrapolate preclinical findings to humans, ultimately improving the efficiency and success rate of oncology drug development. For this compound, these methodological advances support the rational development of this promising targeted therapeutic agent with optimized efficacy and safety profiles.

References

BMS-690154 solubility issues improvement

Author: Smolecule Technical Support Team. Date: February 2026

BMS-690514: Key Solubility Data

The table below summarizes the basic solubility information available for BMS-690514.

Property Description / Value
Appearance Powder [1]
Solubility in DMSO ≥ 25 mg/mL (67.86 mM) [1]
Storage Desiccate at -20°C [1]
Solution Preparation Tips Warm tube at 37°C and shake in an ultrasonic bath. Prepare stock solutions fresh the same day. If necessary, stock solutions can be stored sealed below -20°C for several months [1]

Strategies for Solubility Enhancement

While specific protocols for BMS-690514 are not available, the following well-established techniques can be explored to address solubility challenges with poorly water-soluble drugs like BMS-690514 [2].

  • Physical Modifications: Techniques such as micronization and nanonization (reducing particle size to the nano-scale) can significantly increase the surface area of the drug, thereby enhancing its dissolution rate [3] [2].
  • Chemical Modifications: Adjusting the pH of the solution or investigating salt formation can be effective, as these methods alter the ionization state of the drug molecule to improve its solubility in aqueous environments [3] [2].
  • Use of Surfactants & Cosolvents: Surfactants can be used in a process called micellar solubilization. Additionally, co-solvents like DMSO (as already indicated for BMS-690514) are commonly employed to dissolve compounds with low aqueous solubility [3] [2].
  • Advanced Nanotechnologies: More advanced methods include formulating the drug into liposomes, nanoparticles, dendrimers, or micelles. These carrier systems can encapsulate the drug and dramatically improve its solubility and bioavailability [2].

Suggested Experimental Workflow

When facing solubility issues, you can follow a logical troubleshooting sequence. The diagram below outlines a step-by-step workflow to systematically address the problem.

G Start Start: BMS-690154 Solubility Issue Step1 Verify stock solution preparation: - Use fresh, pure DMSO - Warm to 37°C & sonicate - Check concentration Start->Step1 Step2 Test in aqueous buffer with recommended dilution Step1->Step2 Step3 Observe solution: Cloudiness or precipitate? Step2->Step3 Step4 Employ solubility enhancement technique Step3->Step4 Yes Step5 Proceed with experiment Step3->Step5 No Step4->Step2 Method1 Physical Method: - Sonication - Particle size reduction Step4->Method1 Select Method2 Chemical Method: - pH adjustment - Use of surfactants Step4->Method2 Select Method3 Advanced Method: - Nanocarriers - Complexation Step4->Method3 Select

Frequently Asked Questions

Q1: What is the best way to prepare a long-term stock solution of BMS-690514? It is recommended to prepare a concentrated stock solution in DMSO. For longer storage, this solution should be aliquoted and kept sealed below -20°C. While it can be stable for several months under these conditions, for the best results, using a freshly prepared solution is advised [1].

Q2: The compound precipitates when I add it to my aqueous cell culture buffer. What can I do? This is a common issue. You can try the following:

  • Ensure minimal dilution: Keep the final concentration of DMSO in the buffer as low as possible (e.g., 0.1-1%).
  • Use surfactants: Add a small amount of a non-ionic surfactant like Tween-80 to the buffer.
  • Explore co-solvents: Test other safe co-solvents like ethanol or PEG in combination with your buffer.
  • Consider advanced techniques: If simple methods fail, investigate formulating the drug as a nanosuspension or using cyclodextrins for complexation [3] [2].

Q3: Are there any stability concerns I should be aware of? Yes. The solid powder should be stored in a desiccated environment at -20°C to prevent degradation due to moisture and heat. When working with the compound, allow the vial to reach room temperature before opening it to avoid condensation of water inside the vial [1].

References

BMS-690154 stability in solution degradation

Author: Smolecule Technical Support Team. Date: February 2026

Forced Degradation Study Workflow

Forced degradation studies help identify likely degradation products and pathways. The workflow below, adaptable for BMS-690154, is based on standard practices for small molecule drugs [1] [2] [3].

cluster_stress Stress Conditions Start Start: API and Formulation Stress Apply Stress Conditions Start->Stress Analysis Sample Analysis Stress->Analysis Acidic Acidic Hydrolysis (e.g., 0.1N HCl) Stress->Acidic Basic Basic Hydrolysis (e.g., 0.1N NaOH) Stress->Basic Oxidative Oxidative Stress (e.g., 3% H₂O₂) Stress->Oxidative Thermal Thermal Stress Stress->Thermal Photolytic Photolytic Stress Stress->Photolytic Identify Identify & Characterize DPs Analysis->Identify LCMS LCMS Analysis->LCMS LC-MS/MS for DP profiling and mass data NMR NMR Analysis->NMR NMR for structural elucidation Report Report & Document Identify->Report

Core Experimental Protocols

Here are detailed methodologies for key experiments you can implement.

Sample Preparation for Stress Studies

A sample preparation protocol compatible with both MS and NMR is critical for obtaining consistent data [1].

  • Stock Solution: Prepare a stock solution of this compound in an appropriate solvent like methanol or acetonitrile.
  • Stress Conditions: Expose the drug substance to various stress conditions. The table below lists common targets [1] [2] [3].
  • Sample Buffering for NMR: For NMR analysis directly from the degradation mixture, a buffer system of DMSO-d6/D2O (70:30, v/v) with 50 mM Tris buffer has been found effective for sample solubilization and pH adjustment, which is crucial for obtaining high-quality, consistent NMR spectra [1].
  • Termination: Neutralize the stress reaction at the end of the exposure period (e.g., acid stress is neutralized with a base).
LC-MS Analysis for Degradant Profiling

Liquid Chromatography coupled with high-resolution Mass Spectrometry is the cornerstone for detecting and initially characterizing degradation products (DPs) [1] [2].

  • Instrumentation: Use a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
  • Chromatography:
    • Column: Hypersil GOLD C18 (150 x 4.6 mm, 3 µm) or equivalent [2].
    • Mobile Phase: A) 0.1% v/v aqueous formic acid, B) Acetonitrile.
    • Gradient: Use a gradient method, for example: 30% B to 90% B over 10-15 minutes [2].
    • Flow Rate: 0.6 - 1.0 mL/min.
    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in both positive and negative modes.
    • Parameters (example): Capillary voltage: 3500 V; Fragmentor voltage: 135 V; Drying gas temperature: 350°C; Gas flow: 8 L/min [2].
  • Data Acquisition: Use data-independent analysis (DIA) modes like HDMSE. This allows for simultaneous collection of precursor and fragment ion data without pre-selection, which is ideal for unknown screening [1].
NMR for Structural Elucidation

Nuclear Magnetic Resonance spectroscopy provides unambiguous structural confirmation for DPs [1] [4] [2].

  • Sample Preparation: Dissolve the isolated DP or concentrate the degradation mixture in a deuterated solvent (e.g., DMSO-d6).
  • Experiments:
    • 1H-NMR: Essential for information on chemical shift and multiplicity.
    • 2D-NMR: To confirm atom connectivity, perform experiments like:
      • HSQC: For 1H-13C correlation.
      • TOCSY: For 1H-1H correlation across a spin system.
  • Sensitivity Enhancement: Implement non-uniform sampling (NUS) in 2D-NMR pulse sequences to gain resolution and reduce acquisition time, which is particularly useful for complex mixture analysis [1].

Summary of Stress Conditions & Analytical Targets

This table summarizes the key stress conditions to explore and the primary goals for analysis.

Table 1: Forced Degradation Conditions and Analytical Aims

Stress Condition Example Parameters Primary Analytical Goal
Acidic Hydrolysis 0.1 N HCl at room temperature or 60°C for 2-7 days [2] [3]. Identify products of hydrolysis (e.g., amide cleavage) and decarboxylation [2].
Basic Hydrolysis 0.1 N NaOH at room temperature or 60°C for 2-7 days [1] [3]. Identify hydrolytic products and potential rearrangement products.
Oxidative Stress 3% H₂O₂ at room temperature or 60°C for up to 7 days [1] [3]. Identify oxidation products (e.g., N-oxidation, sulfoxide formation).
Thermal Stress Solid-state API at 70°C for 14 days [3]. Assess intrinsic stability and identify thermal degradation products.
Photolytic Stress Exposure to UV/Vis light per ICH Q1B guidelines for 14 days [3]. Identify photodegradants and determine if the product is photosensitive.

Frequently Asked Questions

Q1: Our LC-MS data shows multiple new peaks. How do we prioritize which degradants to identify and characterize? Prioritization should be based on relative abundance. Focus on degradation products that appear at levels above the identification threshold as per ICH guidelines (e.g., >0.1% of the drug substance) [2]. Use the UV chromatogram to estimate relative percentages before proceeding to more time-consuming NMR characterization.

Q2: We suspect a degradant is an isomer of the API. Can LC-MS distinguish this? No, isomers typically have identical mass-to-charge ratios and often very similar fragmentation patterns. To separate and identify isomers, you must rely on chromatographic separation (HPLC/UPLC) and confirm structures using 2D-NMR techniques, which can distinguish atom connectivity and spatial arrangements [4].

Q3: What is the biggest advantage of using an integrated LC-NMR-MS approach? It combines the high sensitivity and fragmentation data of MS with the unambiguous structural elucidation power of NMR into a single, automated workflow. MS data can be used to intelligently trigger stop-flow NMR experiments on peaks of interest (e.g., those with specific masses), ensuring that valuable NMR instrument time is used most efficiently on the correct components [4].

Troubleshooting Common Scenarios

  • Problem: Poor or no separation of degradants from the main API peak.
    • Solution: Re-optimize the chromatographic method. Adjust the mobile phase pH, gradient slope, or try a different column chemistry (e.g., HILIC, phenyl-hexyl).
  • Problem: Low signal for degradants in NMR.
    • Solution: Use a cryoprobe for enhanced sensitivity. Concentrate the sample to the maximum possible level. Employ non-uniform sampling (NUS) for 2D experiments to reduce acquisition time or improve resolution for a given time [1] [4].
  • Problem: Inconsistent degradation results between batches.
    • Solution: Strictly control stress conditions (temperature, light intensity, concentration of stressor). Ensure the pH of the solution is accurately measured and adjusted at the start of the study.

References

BMS-690154 metabolite interference assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is metabolite interference in LC-MS/MS? Metabolite interference occurs when one metabolite produces a detectable signal in the MRM (Multiple Reaction Monitoring) channel of another metabolite, leading to misannotation or inaccurate quantification [1] [2]. This can be caused by isomeric metabolites, in-source fragmentation, or inadequate mass resolution [1].

  • Why is investigating metabolite interference critical for assay reliability? Studies have shown that approximately 75% of metabolites can generate a measurable signal in at least one other metabolite's MRM setting [1] [2]. In biological samples, this can lead to about 10% of annotated metabolites being mis-annotated or mis-quantified [1]. A thorough interference investigation is therefore essential for accurate results.

  • What are common sources of interference in bioanalytical assays? Interference can come from various sources, which can be broadly categorized as follows:

Interference Category Description Potential Impact on Assay
Isomeric Metabolites Metabolites with the same precursor and product ions (e.g., citrate and isocitrate) [1]. Inaccurate quantification of the target analyte.
In-Source Fragmentation A metabolite breaks apart in the ion source, producing a product ion that matches another metabolite's MRM transition [1] [2]. False positive signal for the target analyte.
Inadequate Mass Resolution The mass spectrometer cannot distinguish between ions with very similar mass-to-charge ratios (m/z) [2]. Signal from a different molecule is incorrectly assigned.
Matrix Components Proteins, phospholipids, or other molecules in the sample (e.g., plasma, serum) can suppress or enhance ionization [3]. Reduced sensitivity (signal suppression) or inflated results (signal enhancement).

Troubleshooting Guide

The following workflow outlines a systematic approach to identifying and resolving metabolite interference. The subsequent sections provide detailed methodologies for key steps.

Start Suspected Metabolite Interference Step1 1. Sample Preparation (Deproteinization) Start->Step1 Step2 2. Chromatographic Separation (Optimize LC Method) Step1->Step2 Step3 3. MS/MS Signal Investigation (Check for In-Source Fragmentation) Step2->Step3 Step4 4. Data Analysis Pipeline (Use IntMP Analysis) Step3->Step4 Result Accurate Metabolite Quantification Step4->Result

Deproteinization Protocol for Sample Cleanup

Removing proteins from biological samples is a critical first step to reduce matrix interference [3].

Start Clarified Protein Sample Step1 Add Ice-Cold 4M PCA (Vortex & incubate on ice for 5 min) Start->Step1 Step2 Centrifuge at 13,000 x g for 2 min (4°C) Step1->Step2 Step3 Transfer Supernatant Step2->Step3 Step4 Neutralize with Ice-Cold 2M KOH (Test pH to 6.5-8.0) Step3->Step4 Step5 Centrifuge at 13,000 x g for 15 min (4°C) Step4->Step5 End Collect Cleared Supernatant for Analysis Step5->End

  • Principle: Perchloric acid (PCA) effectively precipitates proteins and nucleic acids, stabilizing small molecule analytes [3].
  • Materials: Ice-cold 4M PCA, ice-cold 2M KOH, microcentrifuge tubes, centrifuge, ice [3].
  • Procedure:
    • Start with a clear protein sample (e.g., after homogenization and centrifugation).
    • Add PCA to a final concentration of 1M in the sample. Vortex and incubate on ice for 5 minutes.
    • Centrifuge at 13,000 x g for 2 minutes in a refrigerated centrifuge (4°C).
    • Transfer the supernatant to a fresh tube.
    • Neutralize by adding a volume of ice-cold 2M KOH equal to 34% of the supernatant volume. Vortex briefly.
    • Critical Step: Check that the pH is between 6.5 and 8.0 using pH paper. Adjust with dilute KOH or PCA if needed.
    • Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated potassium perchlorate.
    • Collect the final deproteinized, neutralized supernatant for analysis [3].
  • Considerations:
    • This protocol causes sample dilution. Calculate the dilution factor using the formula: (Initial Volume / (Initial Volume + PCA Volume + KOH Volume)) * 100 [3].
    • The method achieves ~95% protein removal but may not be suitable for acid/base-sensitive analytes [3].
Identifying Interfering Metabolite Pairs (IntMP Analysis)

This methodology is based on a systematic analysis using metabolite standards [1].

  • Experimental Setup: Run a mixture of metabolite standards and monitor all potential MRM transitions for your target analyte and its known/suspected metabolites.
  • Data Processing:
    • Check if the standard of a suspected interfering metabolite generates a peak in the MRM channel of your anchor metabolite (e.g., BMS-690154).
    • Verify if the precursor (Q1) and product (Q3) ions of the anchor metabolite exist in the MS2 spectrum of the interfering metabolite.
    • Calculate the transition ratio: (Intensity of Interfering Metabolite in Anchor's MRM) / (Intensity of Interfering Metabolite in its own MRM). A ratio ≥ 0.001 is significant [1].
    • Calculate the cosine similarity between the interfering peak and the true peak of the interfering metabolite. A similarity > 0.8 suggests the peaks are related [1].
  • LC-Specific Interference: For a given LC method, an Interfering Metabolite Pair (IntMP) is confirmed if the retention time difference is < 0.5 min and the interference ratio (signal from interferer / signal from anchor) is ≥ 0.005 [1].

Key Optimization Strategies

Based on the research, here are the most effective ways to resolve metabolite interference:

  • Chromatographic Resolution: Using different LC columns (e.g., different HILIC chemistries) or optimizing the gradient can resolve 65-85% of interfering signals found in standards [1].
  • Rigorous MS/MS Method Development: Carefully investigate in-source fragmentation for your target analyte and its metabolites. Use unique, high-energy MRM transitions to minimize cross-talk [1] [4].
  • Apply a Data Analysis Pipeline: Implement an R-based or similar pipeline to automatically screen for IntMPs based on the criteria of RT alignment, transition ratio, and spectral similarity [1].

References

Experimental Protocols for P-gp Substrate Identification

Author: Smolecule Technical Support Team. Date: February 2026

To conclusively determine the P-gp substrate characteristics of a compound like BMS-690514, you can employ the following standardized in vitro assays.

Cellular Assay Using Polarized Cell Monolayers

This "gold-standard" method uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene to form polarized monolayers that overexpress human P-gp [1].

  • Objective: To investigate bidirectional transport to determine if active, P-gp-mediated efflux is occurring [1].
  • Procedure:
    • Cell Culture: Grow MDCK-MDR1 cells on membrane filters until they form confluent, polarized monolayers.
    • Bidirectional Transport:
      • A-to-B (Apical-to-Basolateral): Apply the test compound (e.g., BMS-690514) to the apical side and measure its appearance in the basolateral chamber.
      • B-to-A (Basolateral-to-Apical): Apply the test compound to the basolateral side and measure its appearance in the apical chamber.
    • Inhibition: Conduct both directions in the presence and absence of a potent P-gp inhibitor (e.g., cyclosporin A or elacridar) [1].
    • Analysis: Calculate the efflux ratio (B-to-A Papp / A-to-B Papp).
      • An efflux ratio ≥ 2 is generally considered positive for active efflux.
      • If the efflux ratio is significantly reduced in the presence of the inhibitor, it confirms P-gp is involved.

The following diagram illustrates this experimental workflow:

G start Start: Seed MDCK-MDR1 cells mono Form polarized monolayer start->mono bidir Bidirectional Transport Assay mono->bidir a2b A-to-B direction (Apical to Basolateral) bidir->a2b b2a B-to-A direction (Basolateral to Apical) bidir->b2a calc Calculate Apparent Permeability (Papp) a2b->calc b2a->calc inhib + P-gp inhibitor (e.g., Cyclosporin A) inhib->a2b inhib->b2a ratio Determine Efflux Ratio (B-to-A / A-to-B) calc->ratio decision Efflux Ratio ≥ 2 and reduced by inhibitor? ratio->decision yes Yes: P-gp Substrate decision->yes Yes no No: Not a P-gp Substrate decision->no No

Assay Using Inside-Out Membrane Vesicles

This alternative system is particularly useful for compounds with low passive permeability, as it reduces the risk of false negatives [1].

  • Objective: To directly observe ATP-dependent uptake of the test compound into membrane vesicles.
  • Procedure:
    • Vesicle Preparation: Use inside-out membrane vesicles prepared from cells expressing high levels of P-gp. The vesicles' interior corresponds to the extracellular space.
    • Incubation: Incubate the vesicles with the test compound in the presence of ATP (or AMP-PNP, a non-hydrolyzable analog, as a negative control).
    • Analysis: Measure the amount of compound accumulated inside the vesicles over time.
      • A significantly higher uptake in the presence of ATP confirms that the compound is a P-gp substrate.

Implications and Troubleshooting for Your Research

The moderate P-gp substrate potential of BMS-690514 has specific implications that you should account for in your experimental design and data interpretation.

  • Challenge: Variable Absorption: P-gp efflux in the intestine can reduce the oral bioavailability of BMS-690514, leading to lower-than-expected plasma concentrations [2] [3].

  • Solution: Consider co-administering with a P-gp inhibitor in animal studies to assess the magnitude of impact. Be mindful of potential drug-drug interactions in future clinical scenarios.

  • Challenge: Limited Brain Penetration: P-gp is a key component of the blood-brain barrier (BBB) and can limit drug entry into the central nervous system [2].

  • Solution: Interestingly, one preclinical study reported that BMS-690514 was able to cross the BBB with a brain-to-plasma ratio of approximately 1 in mice [4]. This suggests its passive permeability may overcome P-gp efflux to some extent, but this should be verified in your specific models.

  • Challenge: Multidrug Resistance (MDR) in Oncology: Overexpression of P-gp in tumor cells is a common mechanism of resistance to chemotherapeutic agents [5] [2].

  • Solution: Investigate P-gp expression levels in your tumor models. The use of P-gp inhibitors could be a strategy to re-sensitize resistant tumors to BMS-690514, as seen with novel inhibitors like heterocyclic derivatives and aptamers [5] [6].

Key Experimental Parameters and Quantitative Data

The table below summarizes core quantitative data from the search results to guide your experimental planning.

Aspect Reported Finding for BMS-690514 Experimental Context / Guideline Threshold
P-gp Substrate Potential "Moderate" [4] [7] Based on Caco-2 cell permeability studies.
Efflux Ratio Threshold ≥ 2.0 [1] Common cutoff in MDCK-MDR1 assays to indicate active efflux.
Oral Bioavailability 78% (mice), ~100% (rats), 29% (dogs), 8% (monkeys) [4] Shows significant species variability; human projection was "good".
Brain-to-Plasma Ratio ~1 [4] Indicates ability to cross the blood-brain barrier in preclinical models.

References

BMS-690154 reducing off-target effects

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile & Key Mechanisms

BMS-690514 is a multikinase inhibitor, and understanding its primary targets and potential for off-target interactions is crucial for experimental design.

Target Receptor Reported IC₅₀ Value Primary Biological Role
EGFR (HER1) 5 nM [1] Cell proliferation, survival, differentiation
HER2 19-20 nM [2] [1] Cell proliferation, survival, differentiation
HER4 60 nM [1] Cell proliferation, survival, differentiation
VEGFR2 25-50 nM [2] [1] Angiogenesis, vascular permeability
VEGFR1 25-50 nM [2] [1] Angiogenesis
VEGFR3 25-50 nM [2] [1] Lymphangiogenesis
Flt-3 110 nM [1] Hematopoiesis, cell survival
Lck 220 nM [1] T-cell receptor signaling, immune response

The compound's activity against Flt-3 and Lck at higher IC₅₀ values represents a potential source of off-target effects in relevant experimental models [1].

Metabolism & Drug Interaction Potential

BMS-690514 is metabolized through multiple pathways. The following table summarizes key ADME (Absorption, Distribution, Metabolism, and Excretion) properties that influence its behavior in vitro and in vivo.

Property Finding Experimental System & Notes
Major Metabolic Enzymes CYP2D6, CYP3A4, UGTs [2] Recombinant human CYP enzymes; human liver microsomes
P-gp Substrate Moderate potential [2] [1] Caco-2 cell model; intermediate permeability
Oral Bioavailability Varies by species (8%-100%) [2] Low in monkeys attributed to high systemic clearance
Blood-Brain Barrier Yes (brain-to-plasma ratio ~1) [2] Indicates potential for central nervous system activity

Experimental Design & Troubleshooting Guide

Frequently Asked Questions

Q1: How can I ensure my observed cellular effects are due to on-target inhibition? A1: To confirm on-target activity:

  • Use Positive Controls: Employ known selective inhibitors for EGFR, VEGFR2, or other primary targets in parallel experiments.
  • Monitor Downstream Markers: Use phospho-specific antibodies in Western blot or ELISA to verify reduction in phosphorylation of EGFR, HER2, or VEGFR2 and their key downstream effectors (e.g., ERK, AKT) shortly after compound application [1].
  • Cellular Context Matters: Be aware that cell lines with specific genetic backgrounds (e.g., EGFR exon 19 deletion, HER2 amplification) are highly sensitive to BMS-690514 (IC₅₀: 2-60 nM) [1]. Effects in cell lines without these drivers at similar concentrations may suggest off-target activity.

Q2: What factors could lead to variable results in cellular efficacy assays? A2: Variability can arise from several sources:

  • Serum Protein Binding: The compound's effective free concentration can be influenced by serum levels in your culture medium.
  • Exposure Time: The relationship between target inhibition and phenotypic effects (e.g., proliferation arrest, apoptosis) can have different temporal profiles.
  • Metabolic Activity: Some cell lines possess intrinsic cytochrome P450 or UGT activity, which could locally metabolize the compound and reduce its effective concentration over time [2].

Q3: How could BMS-690514 metabolism lead to unexpected results in my experiment? A3: Metabolism is a key consideration:

  • Species Differences: Be cautious when extrapolating from one model system to another. Metabolic clearance varies significantly between species [2].
  • Inhibitor/Inducer Cocktails: Using broad-spectrum CYP inhibitors like ketoconazole (CYP3A4 inhibitor) can significantly alter the compound's exposure in preclinical models [3].
  • Food Effects: In vivo, administration with food can increase bioavailability, likely by inhibiting intestinal first-pass metabolism or efflux transporters [3]. Standardize administration protocols in animal studies.

Experimental Pathway & Off-Target Assessment

The diagram below outlines the key pathways targeted by BMS-690514 and the main experimental strategies to confirm on-target activity and manage off-target risks.

BMS_Experimental_Flow cluster_pathways Primary On-Target Pathways cluster_off_target Potential Off-Target & Modulating Factors cluster_verification Experimental Confirmation Steps Start BMS-690514 Application HER HER/ErbB Pathway (EGFR, HER2, HER4) Start->HER VEGFR VEGFR Pathway (VEGFR1, VEGFR2, VEGFR3) Start->VEGFR OffTargetKinases Other Kinases (Flt-3, Lck) Higher IC₅₀ required Start->OffTargetKinases Metabolism Metabolism by CYP3A4, CYP2D6, UGTs Start->Metabolism Transport P-gp Substrate (Affects cellular concentration) Start->Transport Biological_Outcome Altered Cell Signaling: Proliferation, Survival, Angiogenesis HER->Biological_Outcome VEGFR->Biological_Outcome VerifyTarget Verify Target Engagement: Phospho-protein Assays Biological_Outcome->VerifyTarget ControlExperiments Control Experiments: Specific Inhibitors, Genetic Background OffTargetKinases->ControlExperiments CheckPhenotype Check Phenotypic Effects: Proliferation, Apoptosis VerifyTarget->CheckPhenotype ControlExperiments->CheckPhenotype

Key Experimental Protocols

Assessing Target Engagement in Cell Lines
  • Method: Western Blot / ELISA
  • Procedure: Seed target cancer cells (e.g., HCC827 for EGFR). Serum-starve cells, then pre-treat with BMS-690514 across a concentration range (e.g., 1 nM - 1 µM) for 1-2 hours. Stimulate with relevant growth factor (e.g., EGF) if needed. Lyse cells and analyze lysates using antibodies against phospho-EGFR (Tyr1068), phospho-HER2, phospho-ERK, and total proteins as loading controls [1].
  • Troubleshooting: If phospho-reduction is not observed at low nM concentrations, check compound solubility in DMSO and ensure serum-free conditions during stimulation to avoid confounding signaling.
Evaluating P-gp Interaction
  • Method: Caco-2 Permeability Assay
  • Procedure: Grow Caco-2 cells to form confluent, differentiated monolayers on transwell inserts. Add BMS-690514 to donor compartment and measure appearance in receiver compartment over time. Calculate apparent permeability (Papp). Include a known P-gp inhibitor (e.g., verapamil) in a parallel experiment to see if it significantly increases BMS-690514 flux, indicating P-gp-mediated efflux [2] [1].

References

BMS-690154 analytical method development HPLC

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Development Workflow

Developing a new HPLC method is a multi-stage process. The following chart outlines the key steps from initial setup to final validation [1].

DQ Define Goals and Design Qualification (DQ) SamplePrep Sample and Matrix Preparation DQ->SamplePrep MethodScouting Method Scouting: Column & Mobile Phase SamplePrep->MethodScouting Optimization Method Optimization MethodScouting->Optimization Robustness Robustness Testing Optimization->Robustness Validation Method Validation Robustness->Validation

Key Parameters for Method Optimization

The heart of method development is optimizing the three key parameters that control chromatographic resolution. The table below explains these parameters and how to adjust them [2].

Parameter Definition & Impact How to Adjust
Retention Factor (k) Measures how long a compound is retained on the column. Aim for k between 2 and 10 [2] [3]. Modify mobile phase strength (e.g., % organic solvent). A weaker solvent increases retention [2].
Selectivity Factor (α) Indicates the column's ability to distinguish between two analytes. Small changes can greatly improve resolution [2]. Change column chemistry (e.g., C8, C18, phenyl) [4] or alter mobile phase pH/buffer [4] [2].
Efficiency (N) Describes the sharpness of peaks. Higher efficiency means sharper peaks and better separation [2]. Use a column with smaller particle sizes or longer length; optimize flow rate and temperature [2].

Troubleshooting Common HPLC Issues

Here are solutions to frequently encountered problems during method development and routine analysis.

Symptom: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Active sites on the chromatographic column interacting with the analyte.
  • Solution: Use a mobile phase buffer at an appropriate pH to control ionization. For basic compounds, a low-pH buffer can suppress silanol interactions [4].
  • Solution: Consider a column with a different stationary phase chemistry designed for specific analytes (e.g., for basic compounds) [4].

Symptom: Inconsistent Retention Times

  • Possible Cause: Uncontrolled fluctuations in the mobile phase composition, pH, or temperature.
  • Solution: Prepare mobile phase fresh and consistently. Use a thermostat to control column temperature precisely [4].
  • Solution: Ensure the system is properly equilibrated before a run.

Symptom: Low Recovery or Signal

  • Possible Cause: Sample matrix effects causing ion suppression or enhancement, especially in LC-MS [1].
  • Solution: Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering matrix components [1].
  • Solution: Dilute the sample if sensitivity allows, as this reduces the matrix concentration [1].

Frequently Asked Questions

Q1: I always start with a C18 column. Is this the best approach? While C18 is a good starting point for many reversed-phase applications, it may not be optimal for all compounds. Exploring different stationary phases (e.g., C8, phenyl, polar-embedded) can provide better selectivity and save time during method development [4].

Q2: What is the difference between robustness and ruggedness? Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature). Ruggedness refers to the reproducibility of results under varying operational conditions, such as different analysts, instruments, or laboratories [3].

Q3: How can I speed up my HPLC analysis? To reduce runtime, you can use columns with smaller particle sizes, shorter column lengths, or a higher flow rate (within the system's pressure limits). The fundamental goal is to maintain resolution while increasing speed [4].

A Path Forward for BMS-690154

Since a specific method is not publicly available, I suggest you:

  • Determine Analyte Properties: Start by identifying the chemical structure of this compound to predict its polarity, pKa, and solubility, which will guide your choice of mobile phase and column.
  • Leverage In-House Knowledge: Check if there are existing analytical methods for similar compounds within your organization that can be adapted.
  • Systematic Scouting: Follow the workflow above, beginning with a C18 column and a water/acetonitrile gradient. Then, deliberately adjust pH and scout different columns based on the analyte's properties to find the optimal selectivity [1].

References

BMS-690154 plasma protein binding considerations

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Plasma Protein Binding Fundamentals

  • 1. Why is measuring Plasma Protein Binding (PPB) critical in drug discovery? PPB is a key determinant of a drug's pharmacokinetic and pharmacodynamic profile. According to the free drug hypothesis, only the unbound (free) fraction of a drug is pharmacologically active, as it can cross biological membranes to reach its target, undergo metabolism, and be eliminated [1]. A high PPB can therefore limit a drug's efficacy, influence its dosing regimen, and is a critical parameter for predicting drug-drug interactions [2].

  • 2. Which plasma proteins are most important for drug binding? The two primary proteins in plasma that bind drugs are albumin (which predominantly binds acidic drugs) and α1-acid glycoprotein (which predominantly binds basic drugs). Other proteins like lipoproteins also play a role [1].

  • 3. How can one drug affect the concentration of another through PPB? This occurs through drug-drug interactions. If two drugs bind to the same site on a plasma protein, one drug can displace the other. This displacement increases the free fraction of the displaced drug, potentially elevating its therapeutic effect or causing toxicity, even if the total drug concentration in plasma remains unchanged [2] [1].

  • 4. What are the standard methods for determining PPB? The most common methods are:

    • Equilibrium Dialysis: Considered the "gold standard" method. It involves separating plasma (with drug) from buffer with a semi-permeable membrane and allowing the unbound drug to equilibrate [1].
    • Ultrafiltration: Uses centrifugal force to separate the unbound drug from the protein-bound drug in plasma through a semi-permeable membrane [1].
    • Ultracentrifugation: Separates bound and free drug based on density differences.

The table below compares the key features of the two most prevalent techniques.

Feature Equilibrium Dialysis Ultrafiltration
Principle Passive equilibrium across a membrane [1] Pressure-driven separation [1]
Considered Gold Standard [1] High-throughput alternative [1]
Throughput Lower, but accelerated by 96-well automation [1] Higher, amenable to 96-well plates [1]
Key Advantage Minimal disturbance of binding equilibrium Speed and convenience

Experimental Protocol: Equilibrium Dialysis

This is a generalized protocol for determining PPB, based on established laboratory practices [1].

  • Principle: A semi-permeable membrane, which allows only the unbound drug to pass, separates a plasma compartment from a buffer compartment. The system is incubated until equilibrium is reached, and the concentration of drug in each chamber is measured to calculate the fraction unbound (fu) [1].

  • Formula: ( fu = \frac{\text{[Drug] in buffer chamber at equilibrium}}{\text{[Drug] in plasma chamber at equilibrium}} )

  • Step-by-Step Workflow:

    • Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions. Prepare a solution of the drug (e.g., BMS-690154) in plasma. Prepare a matching buffer solution (e.g., phosphate-buffered saline).
    • Loading: Add the drug-spiked plasma to one side of the dialysis device (donor chamber) and the buffer to the other side (receiver chamber).
    • Incubation: Incubate the system at 37°C with gentle agitation for a predetermined time (typically 4-24 hours) to reach equilibrium.
    • Sampling: After incubation, collect samples from both the plasma and buffer chambers.
    • Analysis: Quantify the drug concentration in both samples using a sensitive analytical method like LC-MS/MS.
    • Calculation: Use the formula above to calculate the fraction unbound (fu) and the percentage bound (% PPB = (1 - fu) × 100).

The following diagram illustrates this workflow:

G Start Prepare Drug in Plasma A Load Plasma into Donor Chamber Start->A B Load Buffer into Receiver Chamber A->B C Incubate at 37°C with Agitation B->C D Sample from Both Chambers C->D E Analyze via LC-MS/MS D->E End Calculate fu and % PPB E->End

Experimental Workflow for Equilibrium Dialysis

Troubleshooting Common Issues

Issue Potential Causes Solutions
Non-Specific Binding Drug adsorbing to the apparatus or membrane. Use materials with low binding properties (e.g., treated plastics). Include control experiments to measure and correct for adsorption.
Volume Shift Osmotic pressure causes fluid movement from buffer to plasma chamber. Use a validated buffer system that minimizes shift. Correct final calculations using a volume marker.
Equilibrium Not Reached Incubation time too short; membrane pore size too small. Optimize incubation time and confirm it is sufficient for the drug's molecular weight.
Unstable Compound Drug degrades during incubation. Verify compound stability in plasma under incubation conditions. Consider shorter methods like ultrafiltration if instability is confirmed.

References

BMS-690154 tissue penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

BMS-690514 Key Data for Experiments

The following table consolidates quantitative data important for planning your experiments, including the compound's solubility, stability, and known permeability characteristics.

Property Description / Value Experimental Context / Note
Chemical Name (3R,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol [1] IUPAC Name.
CAS Number 859853-30-8 [1] For unique identification.
Molecular Weight 368.44 g/mol [1]
Solubility (DMSO) ≥ 25 mg/mL (≥ 67.86 mM) [1] A common solvent for in vitro stock solutions.
Storage Desiccate at -20°C [1] Recommended for long-term stability.
Caco-2 Permeability Intermediate range [1] Used to predict intestinal absorption.
P-gp Interaction Moderate potential to be a P-gp substrate [1] May affect penetration into certain tissues or cells.
Oral Bioavailability Varies by species: 78% (mouse), 100% (rat), 8% (monkey), 29% (dog) [1] Provides context on in vivo absorption.
Blood-Brain Barrier Brain-to-plasma ratio of ~1 in preclinical models [1] Suggests ability to cross the blood-brain barrier.

Permeability Assessment & General Enhancement Strategies

While specific methods for enhancing BMS-690514 penetration were not found, you can apply standard models and general principles to your investigations.

Caco-2 Cell Permeability Model

The Caco-2 cell line is a well-established in vitro model for predicting drug absorption [2]. Regulatory guidelines recommend validating this model using model drugs with high, moderate, and low permeability. A substance is typically classified as follows based on its apparent permeability coefficient ((P_{app})):

  • High permeability: (P_{app} > 10 \times 10^{-6}) cm/s
  • Moderate permeability: (P_{app} = 1-10 \times 10^{-6}) cm/s
  • Low permeability: (P_{app} < 1.0 \times 10^{-6}) cm/s [2]
General Penetration Enhancement Techniques

Research into other compounds provides strategies that could be explored for BMS-690514:

  • Chemical Enhancers: Dimethyl sulfoxide (DMSO) is a well-known penetration enhancer that can alter tissue membrane permeability, often used at concentrations of 50% and above for skin and 15-20% for mucous membranes [3]. Other penetration enhancers (PEs) can be integrated into hydrogel adhesives for sustained local drug delivery [4].
  • Formulation Approaches: Lipid nanoparticles, particularly those inspired by exosomes (ELVs), have shown significantly improved effective diffusion coefficients within tissues and the extracellular matrix [5].
  • Physical Methods: Pulsed-high intensity focused ultrasound (pHIFU) can enhance the extravasation and tissue penetration of nanoparticles, though power optimization is critical to avoid irreversible tissue damage [6].
  • P-gp Inhibition: Since BMS-690514 has a moderate potential to be a P-gp substrate [1], investigating P-gp inhibitors could be a viable strategy to reduce its cellular efflux [7].

FAQs on BMS-690514 Handling & Properties

What is the recommended solvent for preparing BMS-690514 stock solutions? DMSO is a suitable solvent, with a solubility of at least 25 mg/mL [1]. For biological assays, further dilution in an aqueous buffer is necessary to maintain cell viability.

Does BMS-690514 cross the blood-brain barrier? Preclinical data suggests that it can, with a brain-to-plasma ratio of approximately 1 in animal models [1].

What is the oral bioavailability of BMS-690514? Oral bioavailability varies significantly across species, from 8% in monkeys to 100% in rats [1]. This should be considered when extrapolating animal data.

Experimental Workflow & Troubleshooting

The diagram below outlines a general decision pathway for investigating and potentially improving the tissue penetration of BMS-690514, based on the information gathered.

BMS_workflow Short Title: Experimental Troubleshooting Pathway Start Start: Assess BMS-690514 Penetration Step1 Measure baseline permeability (e.g., Caco-2 Papp) Start->Step1 Step2 Check P-gp interaction (eflux assay) Step1->Step2 Step3 Identify Limiting Factor Step2->Step3 Formulation Explore Formulation Strategies Step3->Formulation Low Solubility or Stability Enhancers Test Chemical Penetration Enhancers Step3->Enhancers Membrane Barrier PgpInhibit Co-administer P-gp Inhibitor Step3->PgpInhibit Significant P-gp Efflux Physical Apply Physical Enhancement Methods Step3->Physical Physical Barrier (e.g., tumor tissue) Evaluate Evaluate Enhanced Penetration & Efficacy Formulation->Evaluate Enhancers->Evaluate PgpInhibit->Evaluate Physical->Evaluate

Troubleshooting Common Issues
  • Low Apparent Permeability in Caco-2: If the (P_{app}) value falls into the low or moderate range, consider formulating the compound with chemical penetration enhancers like DMSO [3] or incorporating it into advanced lipid nanoparticles [5] to improve membrane passage.
  • Suspected Efflux by P-gp: Given its moderate potential as a P-gp substrate [1], you can design experiments using P-gp inhibitors (e.g., certain tyrosine kinase inhibitors [7]) to see if they increase the intracellular concentration and efficacy of BMS-690514.
  • Inadequate Penetration in Dense Tissues: For targets like solid tumors, where the extracellular matrix is a major barrier, strategies like exosome-inspired lipid nanoparticles [5] or physical methods like pulsed-high intensity focused ultrasound (pHIFU) [6] could be investigated to improve deep tissue delivery.

References

Understanding IVIVC Levels for Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge is selecting the appropriate correlation level. The table below outlines the different levels of IVIVC as defined by the FDA, which is crucial for diagnosing a weak or non-predictive model [1].

Correlation Level Definition Relationship Regulatory Usefulness & Application
Level A Point-to-point relationship between in vitro dissolution and in vivo input rate [1]. % Drug Dissolved % Drug Absorbed (often via deconvolution) [1] [2]. Highest. Serves as a surrogate for bioequivalence; supports biowaivers for formulation/process changes [1] [2].
Level B Comparison of mean in vitro dissolution time (MDT) to mean in vivo dissolution time (MDT) or mean residence time (MRT). Uses statistical moment analysis [1]. MDTvitro MRT or MDTvivo [1]. Low. Does not reflect actual plasma curve; not useful for justifying most changes [1].
Level C Single-point relationship between a dissolution parameter and a pharmacokinetic parameter [1]. e.g., t50% or t90% Cmax, AUC, or Tmax [1] [3]. Limited. Useful in early formulation screening but cannot support biowaivers [1].
Multiple Level C Relationship between one or several PK parameters and the amount dissolved at multiple time points [1] [2]. Dissolution at early, middle, late time points Cmax, AUC, etc. [1]. Moderate to High. Can support a biowaiver if established over the entire dissolution profile. Suggests a Level A correlation is possible [1].

A Systematic Workflow for IVIVC Development

A structured approach is key to avoiding common pitfalls. The following workflow and diagram outline the critical stages for establishing a robust IVIVC.

IVIVC_Workflow Start Start IVIVC Development F1 Formulation Development (Develop 2+ formulations with different release rates) Start->F1 F2 In Vitro Testing (Generate dissolution profiles using a biorelevant method) F1->F2 F3 In Vivo Study (Conduct human bioavailability study and obtain plasma concentration-time data) F2->F3 F4 Data Processing (Calculate in vivo absorption using deconvolution methods) F3->F4 F5 Model Correlation (Plot % Absorbed vs. % Dissolved and develop mathematical model) F4->F5 F6 Model Validation (Perform internal and/or external validation) F5->F6 End IVIVC Established F6->End

Stage 1: Pre-Formulation and Study Design
  • Formulations: You must have at least two formulations (e.g., fast, medium, and slow release) with different release rates to establish a meaningful correlation [1] [3].
  • Drug Properties: Critically assess the drug's properties. For immediate-release (IR) formulations of BCS Class II drugs (low solubility, high permeability), IVIVC is often expected if the in vitro dissolution rate is similar to the in vivo dissolution rate [3]. For BCS Class I/III drugs, dissolution may not be the rate-limiting step, making correlation difficult [3] [4].
Stage 2: In Vitro and In Vivo Data Generation
  • In Vitro Dissolution: The dissolution method must be biorelevant. You must experiment with different apparatuses (USP II, III), media (e.g., biorelevant media simulating GI fluids), pH, and agitation to find conditions that best reflect the in vivo environment [5] [6].
  • In Vivo Data: Conduct a human bioavailability study to obtain plasma concentration-time profiles for each formulation [1].
Stage 3: Data Processing and Deconvolution
  • To obtain the in vivo absorption profile, you need to deconvolve the plasma concentration data. Common techniques include:
    • Wagner-Nelson method: Suitable for one-compartment models [1].
    • Loo-Riegelman method: Suitable for two-compartment models [1] [5].
    • Numerical deconvolution: A model-independent approach [1].
Stage 4: Model Fitting and Validation
  • Plot the cumulative fraction of drug absorbed (in vivo) against the cumulative fraction of drug dissolved (in vitro) for each formulation [1].
  • Develop a mathematical model (e.g., linear or polynomial) that describes this relationship [5].
  • Validation is critical. The FDA guidance requires that the model passes internal validation criteria, meaning it can predict the in vivo profile of the formulations used to build it. External validation, using a new formulation not used in model building, provides even stronger evidence [1] [5].

Frequently Asked Troubleshooting Questions

Q1: My Level A correlation model fails validation. What could be wrong?

  • Check the dissolution method: The most common issue is a non-biorelevant dissolution method. The in vitro test must mimic the in vivo environment. Re-evaluate your dissolution media (pH, composition, use of surfactants) and hydrodynamics [5] [6].
  • Review the deconvolution method: Ensure that the correct pharmacokinetic model (e.g., one- vs. two-compartment) was selected for the Wagner-Nelson or Loo-Riegelman methods [1].
  • Consider drug-specific factors: For BCS Class II drugs in IR formulations, dissolution may not be the rate-limiting step for absorption, making a traditional IVIVC challenging. In such cases, Physiologically Based Biopharmaceutics Modeling (PBBM) is a modern, science-driven approach that can fill this gap by more comprehensively simulating the GI environment [4].

Q2: What are the key factors to consider when developing a biorelevant dissolution method?

  • Physicochemical Properties: The drug's solubility, pKa, and salt form are critical. These determine how dissolution is affected by the pH gradients in the gastrointestinal (GI) tract [6].
  • Physiological Properties: Your dissolution test should account for GI pH (stomach: 1-2, small intestine: 5-8), transit times, and the presence of surfactants (bile salts). Failure to simulate these conditions is a primary reason for failed correlations [6].

Q3: Can I use IVIVC to set dissolution specifications?

  • Yes. A validated Level A IVIVC, in particular, allows you to establish clinically relevant, patient-centric quality standards. You can define dissolution ranges (e.g., Q=80% at 18 hours) that ensure the in vivo performance of the product will be acceptable, which is a powerful tool for quality control [5].

References

BMS-690154 vs erlotinib selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile Comparison

The table below summarizes the primary targets and key characteristics of BMS-690514 and Erlotinib based on the available data.

Feature BMS-690514 Erlotinib
Primary Target Family EGFR/HER & VEGFR [1] [2] EGFR/HER [3]
Key Specific Targets EGFR (HER-1), HER-2, HER-4, VEGFR-1, VEGFR-2, VEGFR-3 [1] [2] EGFR (HER-1) tyrosine kinase [3]
Reported IC₅₀ for EGFR Information not specified in search results 2 nM (for purified tyrosine kinase) [3]
Key Selectivity Characteristic Broader multi-kinase inhibition; dual targeting of tumor growth (EGFR) and vascularization (VEGFR) pathways [1] [2] Selective small-molecule inhibitor of HER1/EGFR tyrosine kinase [3]

Experimental Data and Evidence

The selectivity profiles are derived from specific preclinical and clinical studies.

  • For BMS-690514: The characterization as a multi-kinase inhibitor comes from a phase I-IIa clinical trial which described it as a "potent, reversible oral inhibitor of epidermal growth factor receptor (EGFR/HER-1), HER-2 and -4, and vascular endothelial growth factor receptors (VEGFRs)-1 to -3" [1]. This dual mechanism offers "targeted inhibition of tumour growth and vascularisation in a single agent" [1]. Preclinical in vivo studies confirmed this activity, showing efficacy in NSCLC xenograft models including those with EGFR mutations conferring resistance to Erlotinib [2].
  • For Erlotinib: The high selectivity for EGFR is established in preclinical investigations, which report it as "an orally available selective small-molecule inhibitor of HER1/EGFR tyrosine kinase with a 50% inhibitory concentration of 2 nM for purified tyrosine kinase" [3].

Experimental Protocols for Profiling

The search results illustrate methods used to establish and utilize these selectivity profiles.

  • Clonogenic Survival Assay: This is a standard method for assessing the long-term cytotoxic effects of a drug and its potential to enhance the effects of radiation.
    • Procedure: After incubation with the drug (e.g., BMS-690514), cells are washed, exposed to radiation, trypsinized, counted, and seeded at low density for colony formation. After an incubation period (e.g., 14 days), colonies are stained and counted. The survival fraction is calculated as: (number of colonies formed) / (number of cells seeded × plating efficiency of the control group) [2].
  • In Vivo Xenograft Models: These are used to evaluate a drug's antitumor activity in a live organism and its interaction with other treatments like radiotherapy.
    • Procedure: Cancer cells are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice). Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, drug alone, radiation alone, drug and radiation combined). Treatments are administered (e.g., BMS-690514 by oral gavage), and tumor growth is monitored over time. The anti-tumour effect of different treatment schedules (concomitant or sequential) can be assessed this way [2].

Signaling Pathways and Mechanisms

The following diagrams illustrate the core signaling pathways and differential inhibition by these agents.

G cluster_egfr EGFR/HER Family Signaling cluster_vegfr VEGFR Signaling EGF EGF EGFR EGFR (HER1) EGF->EGFR VEGFA VEGFA VEGFR VEGFR VEGFA->VEGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK HER2 HER2 HER2->PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival &Proliferation AKT->CellSurvival Glycolysis Glycolysis AKT->Glycolysis mTOR->CellSurvival MAPK->CellSurvival Invis ErlotinibInhib Erlotinib Inhibits ErlotinibInhib->EGFR BMSInhib BMS-690514 Inhibits BMSInhib->EGFR BMSInhib->HER2 BMSInhib->VEGFR

Diagram 1: BMS-690514 and Erlotinib Inhibition of Key Oncogenic Pathways. This diagram shows that Erlotinib primarily inhibits EGFR (HER1), while BMS-690514 has a broader inhibitory profile, targeting multiple EGFR/HER family members (HER1, HER2) and VEGFRs. Both pathways converge on downstream effectors like PI3K/AKT and MAPK, which regulate cell survival, proliferation, and other processes like glycolysis and angiogenesis [1] [2] [4].

G ARNTL2 ARNTL2 E2F1 E2F1 ARNTL2->E2F1 Activates PI3K PI3K E2F1->PI3K Activates AKT AKT PI3K->AKT Activates Glycolysis Glycolysis AKT->Glycolysis Promotes Erlotinib Erlotinib Glycolysis->Erlotinib Sensitivity Enhanced Erlotinib Sensitivity Glycolysis->Sensitivity Sensitizes EGFR EGFR Erlotinib->EGFR Inhibits

Diagram 2: ARNTL2-Mediated Glycolysis and Erlotinib Sensitization. A 2024 study identified a mechanism where the ARNTL2/E2F1 axis activates the PI3K/AKT signaling pathway, enhancing cellular glycolysis in pancreatic cancer. This glycolytic state, in turn, sensitizes cancer cells to the anti-tumor effects of Erlotinib. This highlights a potential biomarker for predicting response to a selective EGFR inhibitor [4].

Key Implications for Research

The distinct selectivity profiles of these inhibitors lead to different research and clinical considerations:

  • Mechanism of Action: BMS-690514's dual inhibition of EGFR and VEGFR pathways is designed to simultaneously target the tumor cells and their blood supply (anti-angiogenesis) [1] [2]. Erlotinib's more focused action primarily blocks tumor cell proliferation and survival signals driven by EGFR [3].
  • Overcoming Resistance: BMS-690514 has demonstrated anti-tumour activity in preclinical models of NSCLC with the T790M EGFR mutation, which confers resistance to Erlotinib [2]. This suggests its broader kinase profile may be advantageous in certain resistance settings.
  • Biomarkers for Response: For Erlotinib, the occurrence and severity of skin rash have been correlated with better treatment response, acting as a surrogate marker of biological activity [5]. Recent research also indicates that high levels of ARNTL2 and associated glycolysis can sensitize pancreatic cancer cells to Erlotinib, identifying a potential predictive biomarker [4].

References

BMS-690154 vs afatinib irreversible binding

Author: Smolecule Technical Support Team. Date: February 2026

Afatinib: Irreversible ErbB Family Blocker

The table below summarizes key characteristics and experimental data for afatinib.

Feature Description and Experimental Data
Mechanism of Action Irreversible, covalent binding to ATP-binding sites of ErbB family receptors (EGFR/ErbB1, HER2/ErbB2, ErbB4) and inhibition of ErbB3 transphosphorylation [1] [2] [3].
Primary Target Kinases EGFR (wild-type and mutants like L858R, T790M, EGFRvIII), HER2, HER4 [1] [2] [4].

| Key Pharmacological Findings | • Efficacy in NSCLC with Brain Mets: In murine models, afatinib (30 mg/kg) showed 105% tumor growth inhibition in brain; detected in cerebrospinal fluid (CSF), confirming BBB penetration [5]. • In Vitro Potency (GBM): Synergistically inhibited proliferation, clonogenic survival, and invasion of EGFRvIII-expressing glioblastoma cells when combined with Temozolomide (TMZ) [4]. • PET Imaging (NSCLC): [[18F]Afatinib PET/CT] kinetic analysis in patients best fit an irreversible two-tissue compartment model (2T3K_vb), confirming its irreversible binding at target sites [6]. | | Commonly Used Cell Lines | • NSCLC: PC-9 (EGFR del19), H3255 (EGFR L858R), H1975 (EGFR L858R/T790M) [5]. • Glioblastoma (GBM): U87MG, U87EGFRvIII, U251 [4]. • HCC: Huh-7 [7]. | | Commonly Used In Vivo Models | • Intracerebral xenograft models in nude mice using PC-9.luc (NSCLC) or U87EGFRvIII (GBM) cells [4] [5]. |

Experimental Protocols for Key Findings

Here are detailed methodologies for critical experiments that demonstrate afatinib's action.

Assessing BBB Penetration and In Vivo Efficacy (NSCLC Brain Metastases Model)

This protocol is used to evaluate whether a drug like afatinib can reach and act on intracranial tumors [5].

  • Cell Line and Model Generation: Use PC-9.luc cells (NSCLC line with EGFR exon 19 deletion, luciferase-tagged). Establish the brain metastasis model in nude mice via intracerebral injection of tumor cells.
  • Dosing and Efficacy Monitoring: Administer afatinib (e.g., 15 or 30 mg/kg/day) orally for 14 days. Monitor tumor growth weekly using in vivo bioluminescence imaging.
  • Pharmacokinetic (PK) Sampling: In a separate cohort, after a single dose (e.g., 30 mg/kg), collect plasma and cerebrospinal fluid (CSF) samples at multiple time points. Analyze afatinib concentrations using validated methods (e.g., UPLC).
  • Pharmacodynamic (PD) Analysis: Harvest brain tumor tissues at specified times post-dose. Process and stain tissue sections for immunohistochemistry (IHC) to detect levels of phosphorylated EGFR (pEGFR Tyr1068) as a marker of target modulation.
Investigating Combination Therapy and Signaling (Glioblastoma In Vitro Models)

This protocol outlines how to study the synergistic effects and mechanism of afatinib combined with another agent [4].

  • Cell Lines and Treatment: Use U87MG and U87EGFRvIII glioblastoma cells. Treat cells with afatinib (e.g., 1 µM), TMZ (e.g., 25 µM), a combination, or vehicle control (DMSO).
  • Functional Assays:
    • MTT Assay: Seed cells in a 96-well plate, treat for 24-72 hours, add MTT reagent, and measure absorbance at 570 nm to assess cell viability and calculate a Combination Index (CI) using CompuSyn software (CI <1 indicates synergy).
    • Clonogenic Survival Assay: Treat cells for 48 hours, then allow to grow in drug-free media for 12 days. Fix, stain with crystal violet, and count colonies.
    • Migration/Invasion Assay: Use Transwell inserts (coated with Matrigel for invasion, uncoated for migration). Seed cells in serum-free medium, place insert in medium with serum, and count migrated/invaded cells after 24 hours.
  • Mechanistic Western Blot Analysis: Lyse treated cells. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against targets of interest (e.g., pEGFR, total EGFR, pAKT, pSTAT3, c-MET, Nanog). This confirms on-target effects and identifies affected signaling pathways (e.g., AKT, JAK2/STAT3).

Signaling Pathway and Experimental Workflow

The diagram below illustrates the experimental workflow for evaluating afatinib's effects in glioblastoma models, based on the protocols above.

G cluster_func Functional Assays cluster_mech Mechanistic Analysis start Start: GBM In Vitro Experiment cell Cell Line Selection (U87MG, U87EGFRvIII, U251) start->cell treatment Drug Treatment (Afatinib, TMZ, Combination, Vehicle) cell->treatment functional Functional Assays treatment->functional mech Mechanistic Analysis functional->mech func1 MTT Assay (Cell Viability & Synergy) functional->func1 func2 Clonogenic Assay (Colony Formation) functional->func2 func3 Transwell Assay (Migration & Invasion) functional->func3 concl Data Synthesis & Conclusion mech->concl mech1 Western Blotting (Signaling Pathway Analysis) mech->mech1 mech2 Key Pathways: AKT, STAT3, c-MET mech1->mech2

Suggestions for Finding Data on BMS-690154

The lack of information on this compound in the search results suggests it may be an older development compound or known by another name. To find a direct comparison, you could try:

  • Searching specialized databases: Look up This compound on sites like PubChem, BindingDB, or IUPHAR/BPS Guide to PHARMACOLOGY to find its canonical name and known targets.
  • Reviewing patent literature: Search the Google Patents database using the compound number, which can reveal its initial characterization and biological data.
  • Checking journal archives: Perform a targeted search on PubMed or a specific publisher's site (e.g., ACS Publications, Elsevier) for "this compound" to locate primary research articles.

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

BMS-690514 disrupts two major signaling pathways that are crucial for tumor growth and survival.

  • EGFR/HER (ErbB) Pathway Inhibition: By binding to EGFR, HER2, and HER4, BMS-690514 blocks the pro-growth and pro-survival signals that drive tumor cell proliferation [1] [2].
  • VEGFR Pathway Inhibition: Its inhibition of VEGFR-1, -2, and -3 disrupts signaling that promotes the formation of new tumor blood vessels (angiogenesis), thereby starving the tumor of nutrients and oxygen [2] [3].

The following diagram illustrates these dual mechanisms of action.

G cluster_pathway Canonical Signaling Pathway cluster_effect Oncogenic Effects Ligand Growth Factor Ligands (EGF, VEGF) Receptor Receptor Tyrosine Kinases (EGFR/HER, VEGFR) Ligand->Receptor Cascade Intracellular Signaling Cascades (e.g., MAPK, Akt) Receptor->Cascade Response Cellular Response Cascade->Response Tumor Tumor Growth & Survival Response->Tumor Angio Angiogenesis Response->Angio Inhibitor BMS-690514 Inhibitor->Receptor Inhibits

Preclinical and Clinical Experimental Data

Key experimental findings from preclinical studies and an early-stage clinical trial demonstrate the activity of BMS-690514.

Preclinical Antitumor Efficacy

In vitro and in vivo studies established the foundation for its clinical investigation.

  • In Vitro Cytotoxicity: BMS-690514 inhibited proliferation of NSCLC cell lines harboring EGFR sensitizing mutations with IC50 values in the low nanomolar range (2-35 nM) [1]. It was also effective against HER2-amplified breast and gastric cancer cell lines (IC50 20-60 nM) [1] [2].
  • In Vivo Xenograft Models: The compound demonstrated efficacy in a broad spectrum of human tumor xenograft models. It inhibited tumor cell proliferation and reduced tumor blood flow at well-tolerated doses [1] [2].
  • Overcoming Resistance: BMS-690514 showed activity in NSCLC xenograft models harboring the T790M "gatekeeper" mutation, a common mechanism of resistance to first-generation EGFR TKIs like erlotinib and gefitinib [3].
  • Synergy with Radiation: In vivo studies on NSCLC xenografts showed that sequential administration of BMS-690514 after radiation enhanced the anti-tumor effect more effectively than concomitant treatment [3].
Clinical Trial Data (Phase I-IIa)

A phase I-IIa study evaluated BMS-690514 in patients with advanced solid tumors, including erlotinib-naïve and erlotinib-resistant NSCLC [4].

  • Dosing: The Maximum Tolerated Dose (MTD) was established at 200 mg once daily [4].
  • Efficacy: At the 200 mg/day dose, the objective response rate was 3.3% in erlotinib-naïve and 3.2% in erlotinib-resistant NSCLC patients. Disease control rates were higher in patients with EGFR mutations (70%) compared to those with wild-type EGFR (29%) [4].
  • Safety: The most frequent treatment-related adverse events were diarrhea and acneiform rash. These events led to treatment discontinuation in a small number of patients (4% and 2%, respectively) [4].

Key Experimental Protocols

To help contextualize the data, here are summaries of the key methodologies used in the cited research.

In Vitro Clonogenic Survival Assay

This protocol was used to assess the direct cytotoxic effects of BMS-690514 on cancer cells and its interaction with radiation [3].

  • Cell Seeding: Cells are trypsinized, counted, and seeded at low densities (50–1000 cells per dish) in culture dishes.
  • Drug & Radiation Treatment: Cells are incubated with BMS-690514 (e.g., 20-500 nM) for a set period (e.g., 12 hours). For combination studies, cells are washed and then exposed to ionizing radiation (e.g., 2-6 Gy).
  • Colony Formation: Cells are incubated for a period sufficient for colony formation (e.g., 14 days).
  • Analysis & Calculation: Colonies are stained and counted. The Survival Fraction is calculated as: (Number of colonies formed) / (Number of cells seeded × Plating efficiency of control).
In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of BMS-690514 in a live animal model [3].

  • Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
  • Randomization & Dosing: Once tumors reach a predetermined volume, mice are randomized into treatment groups. BMS-690514 is typically administered by oral gavage. A common dose used in studies is 30 mg/kg, once daily [3].
  • Tumor Monitoring & Endpoints: Tumor volume and body weight are measured regularly. The study endpoint is often tumor growth inhibition compared to a vehicle-control group.

Comparison with Other EGFR Inhibitors

BMS-690514 belongs to a class of agents targeting the EGFR pathway. Its profile differs from other TKIs.

Agent Mechanism Key Targets Notable Feature
BMS-690514 Reversible TKI EGFR, HER2, HER4, VEGFRs Combined EGFR & VEGFR inhibition
Erlotinib, Gefitinib Reversible TKI EGFR First-generation; inactive against T790M
Afatinib, Dacomitinib Irreversible TKI EGFR, HER2, HER4 Second-generation; covalent binding
Neratinib Irreversible TKI EGFR, HER2 Limited clinical efficacy in NSCLC

The experimental data and profiles presented should provide a solid foundation for your comparative guide. The distinct value of BMS-690514 lies in its dual targeting of the EGFR and VEGFR pathways, which may help overcome resistance and suppress tumor growth through multiple mechanisms.

References

BMS-690514: Chemical and Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity and known activity data for BMS-690514.

Property Description
CAS Number 859853-30-8 [1]
Molecular Formula C₁₉H₂₄N₆O₂ [1]
Molecular Weight 368.44 g/mol [1]
Mechanism of Action Potent, orally active inhibitor of EGFR, HER2, and VEGFR2 tyrosine kinases [1]

| Key In Vitro IC₅₀ Values | • EGFR: 5 nM • HER2: 19 nM • HER4: 60 nM • VEGFR2: 50 nM [1] | | Reported Solubility | ≥ 25 mg/mL in DMSO [1] |

Proposed Experimental Workflow for Toxicity Profiling

Based on standard practices in drug development, the diagram below outlines a typical workflow for generating a compound toxicity profile, which could be applied to BMS-690514.

G cluster_in_silico Predictions cluster_in_vitro Cell-Based Assays cluster_in_vivo Animal Studies (Rodent/Non-Rodent) Start Lead Compound (BMS-690514) InSilico In Silico Toxicity Profiling Start->InSilico InVitro In Vitro Assays InSilico->InVitro Identifies Potential Liabilities A Acute Toxicity B Organ Toxicity (e.g., Liver, Heart) C Genotoxicity InVivo In Vivo Studies InVitro->InVivo Informs Dose & Target Organs D Cytotoxicity (MTT/XTT Assay) E hERG Channel Binding F Genetic Toxicity (Ames Test) DataSynth Data Synthesis & Reporting InVivo->DataSynth Comprehensive Data Set G Acute & Sub-Acute Toxicity H Clinical Pathology (Hematology, Biochemistry) I Histopathology

Future Research Directions

Should you obtain the necessary data, here are key aspects for a meaningful comparison guide:

  • Comparative Potency & Selectivity: Create tables comparing IC₅₀ values of BMS-690514 against other EGFR/VEGFR inhibitors (e.g., Erlotinib, Sorafenib) across a panel of kinases to highlight selectivity and potential off-target effects.
  • In Vivo Efficacy vs. Toxicity: Correlate efficacy metrics (e.g., tumor growth inhibition in xenograft models) with toxicity findings (e.g., maximum tolerated dose, major organ toxicity) to discuss the compound's therapeutic window.
  • Structural Activity Relationships (SAR): Use diagrams to illustrate how specific chemical features of BMS-690514 contribute to its potency and potentially to its toxicity profile, in comparison to other molecules.

References

BMS-690154 brain penetration other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Brain Penetration of BMS-690514

The preclinical data for BMS-690514 is summarized in the table below.

Inhibitor Targets Experimental Model Brain-to-Plasma Ratio (Kp) Key Findings on Brain Penetration

| BMS-690514 | EGFR, HER2, VEGFR2 [1] [2] | Preclinical species (Mice) [1] | ~1 [1] | • Crosses the blood-brain barrier (BBB). • Has intermediate permeability in Caco-2 cells. • Shows a moderate potential to be a P-gp substrate [1]. |

Comparison with Other Inhibitors

The search results provide brain penetration data for two other inhibitors, though the specific experimental models and reported metrics differ from those used for BMS-690514. This makes a direct quantitative comparison difficult.

Inhibitor Primary Target Experimental Model / Metric Key Findings on Brain Penetration

| Vodobatinib [3] | c-Abl | Human healthy volunteers / CSF concentration [3] | • Orally bioavailable and designed as a brain-penetrating inhibitor. • In a clinical study, steady-state levels in the Cerebrospinal Fluid (CSF) over 24 hours exceeded its IC50 for c-Abl inhibition [3]. | | NXD30001 [4] | Hsp90 | Preclinical models / Brain accumulation [4] | • Described as a brain-penetrating inhibitor with a favorable brain pharmacokinetic profile. • It crosses the BBB and accumulates in the brain, making it a candidate for treating central nervous system tumors [4]. |

Experimental Protocols for Assessment

The methodology for assessing brain penetration involves a combination of in vitro, in vivo, and in silico approaches. Here is a summary of the key experiments cited:

  • In Vitro Permeability and Efflux Assay: The permeability of BMS-690514 was tested using Caco-2 cells. Its potential to be a substrate for the efflux transporter P-glycoprotein (P-gp) was assessed using the MDCK-mdr1 cell line (Madin Darby canine kidney cells transfected with the human MDR1 gene) [1] [5].
  • In Vivo Brain Exposure Measurement: In preclinical species, brain penetration is typically evaluated by administering the compound and measuring its concentration in the brain and plasma at steady state. The critical parameter is the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is considered therapeutically relevant. A Kp,uu value close to 1 indicates minimal net efflux, while values below 1 suggest active efflux from the brain [5].
  • Clinical CSF Measurement: For compounds in human trials, brain penetration can be estimated by measuring drug concentrations in the cerebrospinal fluid (CSF), as was done with Vodobatinib [3].

To help visualize the general workflow for evaluating a compound's brain penetration, see the following diagram:

workflow cluster_in_vitro In Vitro Details cluster_in_vivo In Vivo Details start Candidate Compound in_silico In Silico Screening start->in_silico in_vitro In Vitro Assays in_silico->in_vitro Promising Candidates in_vivo In Vivo Studies in_vitro->in_vivo Favorable Permeability/Low Efflux perm Caco-2 Permeability efflux MDCK-mdr1 Efflux clinical Clinical CSF Measurement in_vivo->clinical Successful Kp,uu dosing Compound Dosing sampling Plasma & Brain Sampling calculation Calculate Kp,uu

Interpretation and Guidance for Researchers

  • BMS-690514 shows moderate brain penetration with a Kp of ~1, but its potential as a P-gp substrate could limit its central nervous system (CNS) efficacy [1]. In contrast, Vodobatinib and NXD30001 are explicitly described as "brain-penetrating" in their respective development contexts [3] [4].
  • When comparing data, pay close attention to the experimental metrics. The Kp,uu is a more reliable indicator of target site availability than the total brain-to-plasma ratio (Kp) or CSF concentrations [5].
  • For a robust comparison, you would need to consult specialized databases or individual research papers for Kp,uu values of other common kinase inhibitors (e.g., osimertinib, lapatinib, nilotinib) to build a complete profile.

References

Metabolic & Pharmacokinetic Profile of BMS-690514

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data on BMS-690514's metabolism and related pharmacokinetic properties [1].

Property Description / Value
Metabolic Pathways Oxidation and glucuronidation [1].
Oral Bioavailability Varies by species: 78% (mice), 100% (rats), 29% (dogs), 8% (monkeys). Suggests potential for good human bioavailability [1].
Brain Penetration Brain-to-plasma ratio of 1, indicating ability to cross the blood-brain barrier [1].
Caco-2 Permeability Intermediate range, with moderate potential to be a P-glycoprotein (P-gp) substrate [1].

Common Experimental Methods for Metabolic Stability

While a specific protocol for BMS-690514 wasn't provided, the following in vitro models are standard for assessing metabolic stability in drug discovery [2] [3].

Method Description Key Findings from Literature
Liver Microsomes Subcellular fractions rich in cytochrome P450 (CYP) enzymes; used to study Phase I metabolism [3]. Robust, cost-effective; ideal for high-throughput screening of CYP-mediated metabolism. Underestimates clearance for compounds metabolized via pathways like sulphation [3].
Hepatocytes Isolated whole liver cells containing full complement of Phase I and Phase II enzymes; more physiologically relevant [3]. Considered gold standard for complete metabolic profiling as they capture both Phase I and II metabolism [3].

BMS-690514 Metabolism Workflow

Based on the described pathways, the general metabolic processing of BMS-690514 can be visualized as follows:

BMS690514_Metabolism BMS-690514 Metabolic Pathways Start BMS-690514 Liver Liver Metabolism Start->Liver Pathway1 Oxidation (Phase I) Liver->Pathway1 Pathway2 Glucuronidation (Phase II) Liver->Pathway2 Metabolites Metabolites (For Excretion) Pathway1->Metabolites Pathway2->Metabolites

References

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Appearance

Solid powder

Dates

Last modified: 07-15-2023

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